Fmoc-VAP-MMAE
Description
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Structure
2D Structure
Properties
Molecular Formula |
C70H98N8O13 |
|---|---|
Molecular Weight |
1259.6 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C70H98N8O13/c1-16-43(8)61(56(88-14)37-57(79)78-36-24-31-55(78)63(89-15)44(9)64(81)71-45(10)62(80)48-25-18-17-19-26-48)76(12)68(85)59(41(4)5)74-67(84)60(42(6)7)77(13)70(87)91-38-47-32-34-49(35-33-47)73-65(82)46(11)72-66(83)58(40(2)3)75-69(86)90-39-54-52-29-22-20-27-50(52)51-28-21-23-30-53(51)54/h17-23,25-30,32-35,40-46,54-56,58-63,80H,16,24,31,36-39H2,1-15H3,(H,71,81)(H,72,83)(H,73,82)(H,74,84)(H,75,86)/t43-,44+,45+,46-,55-,56+,58-,59-,60-,61-,62+,63+/m0/s1 |
InChI Key |
DNBKSBZOHVIOEB-QKUOFYSQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Fmoc-VAP-MMAE
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-VAP-MMAE is a pivotal drug-linker conjugate utilized in the construction of Antibody-Drug Conjugates (ADCs), a class of targeted therapeutics revolutionizing oncology. This molecule comprises three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cathepsin B-cleavable Valine-Alanine-p-aminobenzylcarbamate (VAP) linker, and the potent antimitotic agent, Monomethyl Auristatin E (MMAE). This technical guide provides a comprehensive overview of the mechanism of action of an ADC constructed using this system, from initial antibody-antigen binding to the ultimate induction of apoptosis in target cancer cells. Detailed experimental protocols for key assays, quantitative data on linker cleavage and cytotoxicity, and visualizations of the critical pathways and workflows are presented to facilitate a deeper understanding and application of this technology in drug development.
Introduction to this compound in ADC Technology
Antibody-Drug Conjugates (ADCs) are designed to merge the antigen specificity of monoclonal antibodies with the high potency of cytotoxic agents, thereby maximizing efficacy while minimizing off-target toxicity. The linker connecting the antibody and the payload is a critical determinant of an ADC's success. The this compound drug-linker is designed for precise control during the manufacturing process and potent, selective payload delivery within the tumor microenvironment.
-
Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine on the valine residue. It is stable during the synthesis and purification of the drug-linker but is removed prior to conjugation with the antibody.
-
VAP Linker: The VAP (Val-Ala-PAB) linker is a protease-sensitive linker. The dipeptide Valine-Alanine (Val-Ala) is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in cancer cells[]. This is followed by a self-immolative p-aminobenzylcarbamate (PAB) spacer, which ensures the release of the unmodified payload upon cleavage.
-
MMAE Payload: Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from dolastatin 10[2]. It functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis[2]. Its high toxicity makes it unsuitable for systemic administration, but ideal as an ADC payload[2].
The Multi-Step Mechanism of Action
The therapeutic effect of an ADC utilizing the VAP-MMAE system is contingent on a sequence of well-orchestrated events, ensuring the targeted destruction of cancer cells.
-
Circulation and Targeting: The ADC circulates systemically, with the stable VAP linker preventing premature release of MMAE. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized vesicle traffics through the endosomal-lysosomal pathway, leading to the formation of a lysosome. The acidic environment of the lysosome and the presence of proteases are crucial for the next step.
-
Proteolytic Cleavage: Within the lysosome, the Val-Ala dipeptide of the linker is recognized and cleaved by cathepsin B[].
-
Payload Release: The cleavage of the Val-Ala peptide bond triggers a spontaneous 1,6-elimination reaction of the PAB spacer, which rapidly releases the active, unmodified MMAE into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: The released MMAE binds to tubulin, disrupting the microtubule network. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).
-
Bystander Effect: The released MMAE is relatively cell-permeable, allowing it to diffuse out of the dying target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.
Quantitative Data
The choice of linker is critical for the performance of an ADC. The following tables provide a comparative summary of quantitative data for ADCs constructed with Val-Ala-PAB-MMAE and the closely related, well-established Val-Cit-PAB-MMAE linker.
Table 1: In Vitro Cytotoxicity of MMAE-based ADCs
| Cell Line | Target Antigen | Linker | IC50 (nM) | Reference |
| SK-OV-3 | HER2 | Val-Ala | 0.09 | Wang et al., 2017 |
| NCI-N87 | HER2 | Val-Ala | 0.08 | Wang et al., 2017 |
| BT-474 | HER2 | Val-Ala | 0.07 | Wang et al., 2017 |
| SK-BR-3 | HER2 | Val-Cit | 0.058 | ACROBiosystems Data |
| Various Cancers | EGFR | Val-Cit | 0.01 - 8 | Li et al., 2020 |
Note: IC50 values can vary depending on the specific antibody, cell line, and experimental conditions.
Table 2: Comparative Performance of Val-Ala and Val-Cit Linkers
| Parameter | Val-Ala Linker | Val-Cit Linker | Comments | Reference |
| Cathepsin B Cleavage Rate | ~50% of Val-Cit rate | Benchmark | Val-Cit is cleaved more rapidly by isolated cathepsin B. | Benchchem Comparative Guide |
| Plasma Stability (Human) | Stable | Stable | Both linkers show high stability in human plasma, which is crucial for clinical applications. | Benchchem Comparative Guide |
| Plasma Stability (Mouse) | More stable than Val-Cit | Susceptible to cleavage by carboxylesterase | Val-Ala is preferred for preclinical studies in mice due to its higher stability. | Benchchem Comparative Guide |
| Hydrophobicity | Lower | Higher | The lower hydrophobicity of Val-Ala can reduce the risk of ADC aggregation, especially at high DARs. | Impact of cathepsin B-sensitive triggers... |
Experimental Protocols
Detailed methodologies are essential for the evaluation of ADCs. The following are protocols for key experiments to assess the mechanism of action of a VAP-MMAE ADC.
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of MMAE release from the ADC upon incubation with cathepsin B.
Objective: To determine the cleavage kinetics of the Val-Ala linker by cathepsin B.
Materials:
-
ADC with VAP-MMAE
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer with 2 mM DTT (freshly prepared)
-
Quench Solution: Acetonitrile with an internal standard (e.g., MMAE-d8)
-
HPLC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare all buffers and solutions. Activate cathepsin B by incubating it in Activation Buffer for 15 minutes at room temperature.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. A typical enzyme-to-ADC ratio is 1:1000.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quench solution to stop the reaction.
-
Analysis: Analyze the samples by HPLC-MS/MS to quantify the concentration of released MMAE.
-
Data Analysis: Plot the concentration of released MMAE over time to determine the cleavage rate and the half-life of the linker.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Objective: To determine the IC50 value of the VAP-MMAE ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
VAP-MMAE ADC, isotype control ADC, and free MMAE
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the VAP-MMAE ADC, isotype control ADC, and free MMAE in complete culture medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the untreated control wells and plot the cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the ADC to kill neighboring antigen-negative cells.
Objective: To quantify the bystander killing effect of the VAP-MMAE ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- line should express a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
VAP-MMAE ADC and isotype control ADC
-
96-well cell culture plates
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:9, 1:1, 9:1), keeping the total cell number constant. Also, seed monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the VAP-MMAE ADC or the isotype control ADC.
-
Incubation: Incubate the plates for 96-120 hours.
-
Analysis:
-
High-Content Imaging: Stain the cells with a nuclear stain (e.g., Hoechst) and image the plates. Quantify the number of viable Ag- (GFP-positive) cells in each well.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry to distinguish and count the viable Ag+ and Ag- populations.
-
-
Data Analysis: Plot the viability of the Ag- cells as a function of the ADC concentration and the ratio of Ag+ to Ag- cells to determine the extent of the bystander effect.
Signaling Pathways of MMAE-Induced Apoptosis
Once released into the cytoplasm, MMAE initiates a cascade of events leading to apoptosis.
-
Microtubule Disruption: MMAE binds to the vinca domain of tubulin, inhibiting its polymerization into microtubules. This disrupts the mitotic spindle, a structure essential for chromosome segregation during cell division.
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-3), which execute the apoptotic program.
-
Immunogenic Cell Death (ICD): Recent studies suggest that MMAE can also induce immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response. This involves the surface exposure of calreticulin and the release of ATP and HMGB1, which act as "eat-me" signals and danger signals to the immune system.
Conclusion
The this compound drug-linker system represents a highly refined technology for the development of effective and safe Antibody-Drug Conjugates. Its mechanism of action, predicated on specific enzymatic cleavage within the target cell, ensures the localized release of a potent cytotoxic payload. The Val-Ala dipeptide offers a favorable balance of efficient cleavage and improved physicochemical properties compared to other linkers. A thorough understanding of its mechanism, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is paramount for the successful design and clinical translation of the next generation of targeted cancer therapies.
References
The Role of the Fmoc Protecting Group in ADC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of complex biomolecule synthesis. In the development of Antibody-Drug Conjugates (ADCs), the 9-fluorenylmethyloxycarbonyl (Fmoc) group plays a pivotal role, particularly in the construction of peptide-based linkers. These linkers are critical components that connect a monoclonal antibody to a potent cytotoxic payload, influencing the ADC's stability, efficacy, and safety profile. This technical guide provides an in-depth exploration of the Fmoc protecting group's application in ADC linker synthesis, covering its chemical properties, deprotection kinetics, and integration into comprehensive manufacturing workflows.
The Fmoc Group in the Context of ADC Linker Chemistry
The Fmoc group is a base-labile amine protecting group widely employed in solid-phase peptide synthesis (SPPS) and, by extension, in the synthesis of peptide linkers for ADCs.[1] Its popularity stems from its stability under acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains, a concept known as orthogonality.[] This orthogonality is crucial for the stepwise assembly of complex peptide sequences that can be specifically cleaved by tumor-associated enzymes.[3]
In a typical ADC linker, such as the widely used valine-citrulline (Val-Cit) dipeptide linker, the Fmoc group protects the N-terminal amine of the peptide during synthesis.[4][5] This prevents unwanted side reactions and allows for the controlled, sequential addition of amino acids to build the desired linker structure. The Val-Cit linker is designed to be cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells, leading to the release of the cytotoxic payload at the target site.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical step in both the synthesis of the peptide linker and the final preparation of the drug-linker construct for conjugation to the antibody. The process is an elimination reaction initiated by a base.
A mild base, most commonly a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to a β-elimination reaction, releasing the free amine of the peptide, dibenzofulvene (DBF), and carbon dioxide. The base then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which prevents DBF from reacting with the newly deprotected amine.
Caption: Mechanism of Fmoc deprotection by a base.
Quantitative Data on Fmoc Deprotection
The efficiency and completeness of Fmoc removal are critical for the yield and purity of the final ADC. Incomplete deprotection can lead to the formation of deletion sequences in the peptide linker, which can be difficult to separate from the desired product. The kinetics of Fmoc deprotection can be influenced by several factors, including the choice of base, its concentration, the solvent, and the steric hindrance around the Fmoc-protected amine.
While extensive data exists for Fmoc deprotection in solid-phase peptide synthesis, solution-phase deprotection is particularly relevant for the final step of drug-linker synthesis before antibody conjugation. The following table summarizes a comparison of common bases used for Fmoc deprotection.
| Base | Concentration | Solvent | Typical Reaction Time | Yield | Purity | Notes |
| Piperidine | 20% (v/v) | DMF | 10-30 min | >95% | High | The most common and well-characterized reagent. |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | 10-30 min | Similar to Piperidine | High | A less toxic alternative to piperidine with similar kinetics. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) with 2% Piperidine | DMF | 5-15 min | >95% | High | A stronger, non-nucleophilic base that can accelerate deprotection, especially for sterically hindered amino acids. |
| Piperazine/DBU | 5% Piperazine, 2% DBU | NMP | < 1 min | High | High | A very rapid and efficient deprotection cocktail. |
Note: Reaction times and yields are illustrative and can vary depending on the specific substrate and reaction conditions. DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone).
Monitoring the deprotection reaction is crucial. This can be done qualitatively using the Kaiser test to detect the presence of free primary amines or quantitatively by monitoring the release of the dibenzofulvene-piperidine adduct by UV spectrophotometry at approximately 301 nm.
Experimental Protocols
The synthesis of an ADC using an Fmoc-protected linker is a multi-step process. The following protocols provide a general overview of the key experimental stages.
Synthesis of the Fmoc-Protected Peptide Linker
The peptide linker is typically assembled on a solid support using standard Fmoc-SPPS chemistry.
Caption: Solid-phase synthesis of an Fmoc-protected peptide linker.
Detailed Methodology:
-
Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is swollen in a solvent like dichloromethane (DCM).
-
First Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The subsequent Fmoc-protected amino acids are coupled sequentially using a coupling agent like HBTU or HATU.
-
Cleavage from Resin: Once the peptide linker is assembled, it is cleaved from the resin using a mild acid solution (e.g., dilute trifluoroacetic acid in DCM).
-
Purification: The crude Fmoc-protected peptide linker is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Fmoc Deprotection and Payload Conjugation
The purified Fmoc-protected linker is then conjugated to the cytotoxic payload in solution.
Detailed Methodology:
-
Dissolution: The Fmoc-protected linker and the payload (with a reactive handle, e.g., an amine) are dissolved in an anhydrous solvent like DMF.
-
Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the linker solution to remove the Fmoc group. The reaction is monitored by HPLC until completion.
-
Payload Conjugation: Once the Fmoc group is removed, the payload is added to the reaction mixture, often with a coupling agent, to form the drug-linker construct.
-
Purification: The resulting drug-linker is purified by RP-HPLC.
Antibody Conjugation and ADC Purification
The final step is the conjugation of the drug-linker to the monoclonal antibody.
Caption: General workflow for ADC conjugation and characterization.
Detailed Methodology:
-
Antibody Preparation: The antibody is prepared for conjugation. This often involves the partial reduction of interchain disulfide bonds using a reducing agent like TCEP to generate free thiol groups for conjugation.
-
Conjugation: The purified drug-linker is added to the antibody solution in a controlled molar excess. The reaction is allowed to proceed at room temperature.
-
Purification: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities. Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.
-
Characterization: The purified ADC is thoroughly characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.
Conclusion
The Fmoc protecting group is an indispensable tool in the synthesis of peptide-based linkers for ADCs. Its base lability and orthogonality to acid-labile side-chain protecting groups enable the precise construction of complex linkers designed for specific enzymatic cleavage in the tumor microenvironment. A thorough understanding of the Fmoc deprotection mechanism, kinetics, and associated experimental protocols is essential for the successful development and manufacturing of safe and effective antibody-drug conjugates. Careful optimization of deprotection conditions and rigorous analytical characterization at each stage of the process are paramount to ensure the quality and homogeneity of the final therapeutic product.
References
- 1. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 4. selleckchem.com [selleckchem.com]
- 5. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
The Architecture of Efficacy: A Technical Guide to the Val-Cit-PABC Linker in MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Val-Cit-PABC (VAP) linker has emerged as a cornerstone in the design of antibody-drug conjugates (ADCs), particularly those utilizing the potent cytotoxic agent monomethyl auristatin E (MMAE). Its sophisticated design, which balances stability in systemic circulation with efficient cleavage within the tumor microenvironment, has been pivotal to the clinical success of numerous ADCs. This technical guide provides an in-depth exploration of the VAP linker's structure, mechanism of action, and the experimental protocols essential for its synthesis and evaluation.
Core Components and Structure
The VAP linker is a multi-component system, meticulously engineered to ensure the conditional release of its cytotoxic payload. It comprises three key functional units: a protease-cleavable dipeptide, a self-immolative spacer, and a conjugation moiety.
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the specific recognition site for lysosomal proteases, most notably Cathepsin B.[1][2] Cathepsin B is a cysteine protease that is often overexpressed and highly active in the acidic environment of tumor cell lysosomes.[2] The Val-Cit motif is designed to be stable in the bloodstream, where protease activity is minimal, but susceptible to rapid cleavage upon internalization of the ADC into the target cancer cell.[3]
-
p-Aminobenzylcarbamate (PABC) Self-Immolative Spacer: The PABC unit acts as a crucial bridge between the Val-Cit dipeptide and the MMAE payload.[1] Its primary function is to ensure that upon cleavage of the dipeptide, the payload is released in its unmodified, fully active form. This is achieved through a spontaneous 1,6-elimination reaction, a process often referred to as "self-immolation," which is triggered by the enzymatic cleavage of the adjacent peptide bond.
-
Maleimidocaproyl (MC) Spacer: For conjugation to the antibody, a maleimidocaproyl (MC) group is commonly employed. This unit provides a reactive maleimide function that forms a stable covalent bond with the thiol groups of cysteine residues on the antibody.
The complete linker-payload entity is therefore often designated as MC-Val-Cit-PABC-MMAE.
Mechanism of Action: Targeted Intracellular Drug Release
The therapeutic efficacy of a VAP-MMAE ADC is contingent upon a precisely orchestrated series of events that culminate in the release of the cytotoxic payload within the target cancer cell.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the VAP linker remains stable, minimizing premature drug release and associated off-target toxicities. The monoclonal antibody component of the ADC directs it to specific antigens overexpressed on the surface of cancer cells.
-
Internalization and Lysosomal Trafficking: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the PABC spacer of the VAP linker.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide triggers the spontaneous 1,6-elimination of the PABC spacer. This "self-immolation" results in the release of the unmodified, fully active MMAE payload, along with carbon dioxide and an aza-quinone methide by-product.
-
Cytotoxic Effect: The released MMAE can then exert its potent anti-mitotic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell.
Quantitative Data on Linker Stability
The stability of the VAP linker is a critical determinant of an ADC's therapeutic index. Premature cleavage in systemic circulation can lead to off-target toxicity, while insufficient cleavage in the tumor microenvironment can compromise efficacy. The following tables summarize representative data on the stability of Val-Cit-PABC linkers in plasma from various species. It is important to note that stability can be influenced by the specific antibody, conjugation site, and drug-to-antibody ratio (DAR).
Table 1: Comparative Plasma Stability of a Val-Cit-PABC-MMAE ADC
| Species | Incubation Time (days) | % Payload Release | Reference |
| Human | 6 | <1% | |
| Monkey (Cynomolgus) | 6 | <1% | |
| Rat | 6 | >4% | |
| Mouse | 6 | >20% |
Data adapted from a study analyzing a set of 15 ADCs with Val-Cit-PABC-MMAE linkers. The increased payload release in mouse plasma is attributed to the activity of carboxylesterase 1c, which can cleave the Val-Cit linker.
Table 2: In Vitro Cathepsin B Cleavage vs. Plasma Stability
| Condition | Incubation Time | % Payload Release | Reference |
| Incubation with Cathepsin B | 4 hours | >90% | |
| Incubation in Human Plasma | 72 hours | <10% |
Illustrative data based on typical performance of Val-Cit linkers.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of VAP-MMAE ADCs.
Protocol 1: Synthesis of MC-Val-Cit-PABC-MMAE
This protocol outlines the key steps for the chemical synthesis of the MC-Val-Cit-PABC-MMAE linker-payload.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
MMAE
-
Coupling reagents (e.g., HATU, DIPEA)
-
Fmoc deprotection reagents (e.g., piperidine in DMF)
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
Solvents (e.g., DMF, DCM)
-
Purification system (e.g., preparative HPLC)
Methodology:
-
Coupling of Fmoc-Val-Cit-PAB-OH to MMAE: a. Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF. b. Add coupling reagents such as HATU and DIPEA to the solution and stir at room temperature. c. Monitor the reaction progress by HPLC until completion. d. Purify the resulting Fmoc-Val-Cit-PABC-MMAE by preparative HPLC.
-
Fmoc Deprotection: a. Dissolve the purified Fmoc-Val-Cit-PABC-MMAE in DMF. b. Add a solution of piperidine in DMF to remove the Fmoc protecting group. c. Stir at room temperature and monitor by HPLC. d. Purify the resulting H2N-Val-Cit-PABC-MMAE by preparative HPLC.
-
Coupling of Maleimidocaproic Acid (MC): a. Dissolve the H2N-Val-Cit-PABC-MMAE in DMF. b. Add a solution of MC-NHS ester to the reaction mixture. c. Stir at room temperature and monitor by HPLC. d. Once the reaction is complete, purify the final product, MC-Val-Cit-PABC-MMAE, by preparative HPLC and characterize by mass spectrometry.
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of the MC-Val-Cit-PABC-MMAE linker-payload to a monoclonal antibody via cysteine residues.
Materials:
-
Purified monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
MC-Val-Cit-PABC-MMAE dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Antibody Reduction: a. Adjust the antibody concentration in the reaction buffer. b. Add the reducing agent (e.g., TCEP) to the antibody solution to reduce interchain disulfide bonds. c. Incubate at 37°C for a defined period (e.g., 1-2 hours). d. Remove the excess reducing agent using a desalting column.
-
Conjugation: a. Add the MC-Val-Cit-PABC-MMAE solution to the reduced antibody. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR). b. Incubate at room temperature for 1-2 hours, protected from light.
-
Quenching: a. Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification and Characterization: a. Purify the ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC) or other suitable methods. b. Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Protocol 3: In Vitro Cathepsin B Cleavage Assay
This protocol outlines a method to assess the enzymatic cleavage of the VAP linker in an ADC construct.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., MES buffer, pH 6.0, containing DTT)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Analysis system (e.g., LC-MS/MS)
Methodology:
-
Reagent Preparation: a. Prepare a stock solution of the ADC. b. Reconstitute and activate Cathepsin B in the assay buffer. c. Pre-warm all solutions to 37°C.
-
Enzymatic Reaction: a. In a microcentrifuge tube, combine the ADC with the assay buffer to the desired final concentration. b. Initiate the cleavage reaction by adding the activated Cathepsin B. c. Incubate the reaction mixture at 37°C.
-
Time-Point Sampling and Quenching: a. At various time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots of the reaction mixture. b. Immediately quench the reaction by adding the quenching solution.
-
Analysis: a. Analyze the samples by LC-MS/MS to quantify the amount of released MMAE payload at each time point. b. Calculate the rate of cleavage based on the increase in free MMAE over time.
Conclusion
The Val-Cit-PABC linker represents a highly refined and successful platform for the development of MMAE-based antibody-drug conjugates. Its design, which leverages the differential enzymatic activity between the systemic circulation and the intracellular environment of tumor cells, provides a robust mechanism for targeted drug delivery. A thorough understanding of its structure, mechanism of action, and the experimental methodologies for its synthesis and evaluation is critical for the continued development and optimization of this important class of cancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this dynamic field.
References
Monomethyl Auristatin E (MMAE): A Technical Guide for Drug Development Professionals
An In-depth Examination of the Physicochemical Properties, Pharmacology, and Cellular Impact of a Potent Antibody-Drug Conjugate Payload
Introduction
Monomethyl auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent derived from the natural product dolastatin 10.[1] Due to its extreme cytotoxicity, MMAE is not suitable for use as a standalone chemotherapeutic agent.[2][] Instead, it has emerged as a critical component of antibody-drug conjugates (ADCs), a class of targeted therapies designed to deliver cytotoxic agents directly to cancer cells while minimizing systemic exposure and damage to healthy tissues.[][4] In this context, MMAE is covalently attached to a monoclonal antibody (mAb) via a specialized linker. This technical guide provides a comprehensive overview of the core properties of MMAE for researchers, scientists, and drug development professionals.
Physicochemical Properties
MMAE is a synthetic analogue of the natural peptide dolastatin 10. It is characterized as a white to off-white solid. The fundamental physicochemical properties of MMAE are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C39H67N5O7 | |
| Molar Mass | 717.993 g·mol−1 | |
| CAS Number | 474645-27-7 | |
| Solubility | Soluble in DMSO (up to 20 mM) |
Mechanism of Action
MMAE exerts its potent cytotoxic effects by disrupting the microtubule dynamics within a cell, leading to cell cycle arrest and subsequent apoptosis. The mechanism can be broken down into several key steps, particularly in the context of an ADC.
-
ADC Binding and Internalization : An ADC carrying MMAE binds to a specific antigen on the surface of a cancer cell. This complex is then internalized, typically through endocytosis, and transported to the lysosome.
-
Linker Cleavage and MMAE Release : The linker connecting MMAE to the antibody is designed to be stable in the bloodstream but is cleaved by lysosomal enzymes, such as cathepsin B, within the cancer cell. This cleavage releases the active MMAE payload into the cytoplasm.
-
Tubulin Inhibition : Free MMAE binds to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division.
-
Cell Cycle Arrest and Apoptosis : The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase. This prolonged arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Pharmacology and Pharmacokinetics
The pharmacology and pharmacokinetics of MMAE are complex and are best understood in the context of its delivery via an ADC.
Pharmacokinetics of Unconjugated MMAE
When administered alone in preclinical models, unconjugated MMAE is rapidly eliminated from the plasma. However, it exhibits prolonged and extensive distribution into various tissues, particularly highly perfused organs such as the lungs, kidneys, heart, liver, and spleen. The primary route of elimination for intact MMAE is through feces (approximately 80%), with a smaller fraction excreted in the urine (around 6%). The elimination is predominantly mediated by CYP3A4/5 metabolism and biliary/fecal excretion.
Pharmacokinetics of ADC-Delivered MMAE
As part of an ADC, the pharmacokinetic profile is largely governed by the monoclonal antibody component. The ADC provides a sustained delivery of the cytotoxic payload. Upon administration of an MMAE-based ADC, three main analytes are typically measured to characterize its pharmacokinetics: antibody-conjugated MMAE (acMMAE), total antibody, and unconjugated (free) MMAE. The levels of unconjugated MMAE in circulation are generally low. The terminal half-lives of unconjugated MMAE released from ADCs are generally similar to that of the ADC itself, ranging from 3 to 5 days.
| Parameter | Observation | Reference(s) |
| Plasma Clearance | Rapid for unconjugated MMAE. | |
| Tissue Distribution | Extensive distribution to highly perfused organs. | |
| Elimination | Primarily through feces (~80%) and to a lesser extent in urine (~6%). | |
| Metabolism | Predominantly via CYP3A4/5-mediated pathways. | |
| Half-life (from ADC) | Mean terminal half-lives of unconjugated MMAE range from 3.0 to 5.0 days. |
In Vitro Cytotoxicity
MMAE demonstrates potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar to sub-nanomolar range. Its potency is reported to be 100 to 1000 times greater than that of doxorubicin.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |
Toxicity
The high potency of MMAE also translates to significant toxicity, which necessitates its targeted delivery via ADCs. The observed toxicities in clinical settings with MMAE-containing ADCs are generally considered payload-related and off-target.
Commonly reported adverse effects include:
-
Hematological Toxicities : Grade 3/4 anemia and neutropenia are consistently reported.
-
Peripheral Neuropathy : This is a well-documented side effect of MMAE-based ADCs.
-
Gastrointestinal Effects : Nausea, vomiting, and diarrhea have been observed.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding : Cancer cell lines are cultured to approximately 80% confluency, harvested, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated overnight to allow for cell attachment.
-
Compound Treatment : Cells are treated with various concentrations of MMAE. A serial dilution is performed to cover a broad range of concentrations (e.g., 0.002 to 4000 nM). Untreated cells serve as a negative control.
-
Incubation : The plates are incubated for a defined period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition and Incubation : After the treatment incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization : The medium is removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Quantification of MMAE-Conjugated Antibodies (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying MMAE-conjugated ADCs in biological samples. A sandwich ELISA format is often employed for its high sensitivity and specificity.
Methodology:
-
Coating : A 96-well plate is coated with a capture antibody that specifically binds to MMAE. The plate is incubated overnight at 4°C.
-
Blocking : The plate is washed, and a blocking buffer (e.g., 3-5% BSA in PBST) is added to prevent non-specific binding. The plate is incubated for 1 hour at room temperature.
-
Sample/Standard Incubation : The MMAE-conjugated antibody standards and unknown samples are added to the wells. The plate is incubated for 1 hour at room temperature or 37°C.
-
Detection Antibody Incubation : After washing, a detection antibody (e.g., an HRP-conjugated anti-human IgG antibody) is added. This antibody binds to the Fc region of the ADC. The plate is incubated for 1 hour at room temperature or 37°C.
-
Substrate Addition : The plate is washed again, and a substrate solution (e.g., TMB) is added. The HRP enzyme on the detection antibody catalyzes a color change.
-
Stopping Reaction and Data Acquisition : A stop solution is added to quench the reaction, and the absorbance is read at 450 nm.
-
Data Analysis : A standard curve is generated by plotting the absorbance values against the known concentrations of the MMAE-conjugated antibody standards. The concentrations of the unknown samples are then determined from this curve.
Conclusion
Monomethyl auristatin E is a cornerstone of modern antibody-drug conjugate development. Its well-characterized physicochemical properties, potent mechanism of action, and predictable, albeit significant, toxicity profile make it a valuable tool in the targeted therapy of cancer. A thorough understanding of its pharmacology, pharmacokinetics, and the analytical methods for its detection is essential for the successful development of novel ADCs. This guide provides a foundational overview to aid researchers and drug development professionals in their efforts to harness the therapeutic potential of MMAE.
References
Fmoc-VAP-MMAE: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Fmoc-VAP-MMAE, a key building block in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, provides a list of suppliers, and details experimental protocols for its use in ADC synthesis and in vitro evaluation. Furthermore, it elucidates the mechanism of action of the active payload, Monomethyl Auristatin E (MMAE), through a detailed signaling pathway diagram.
Quantitative Data Summary
This compound is a drug-linker conjugate consisting of the potent tubulin inhibitor MMAE, a cathepsin B-cleavable valine-alanine-p-aminobenzylcarbamate (VAP) linker, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1] Below is a summary of its key quantitative properties.
| Property | Value | Reference |
| Molecular Formula | C70H98N8O13 | [1] |
| Molecular Weight | 1259.57 g/mol | |
| CAS Number | 1912408-91-3 | [1] |
| Appearance | Solid | [2] |
| Storage Temperature | -20°C | [1] |
This compound Suppliers and Catalog Numbers
A variety of chemical suppliers offer this compound for research and development purposes. The following table provides a non-exhaustive list of suppliers and their corresponding catalog numbers.
| Supplier | Catalog Number |
| MedChemExpress | HY-126681 |
| A2B Chem | BN88495 |
| Immunomart | T82380 |
| DC Chemicals | 1912408-91-3 |
| MyBioSource | MBS5824032 |
Experimental Protocols
This section details the essential experimental procedures for the synthesis of an ADC using this compound and a subsequent in vitro cell viability assay to evaluate its efficacy.
Synthesis of a Cysteine-Linked Antibody-Drug Conjugate (ADC)
This protocol outlines the steps for conjugating a drug-linker, derived from this compound, to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.
Workflow for ADC Synthesis
Caption: Workflow for the synthesis of a cysteine-linked ADC.
Materials:
-
This compound
-
Monoclonal antibody (mAb) of choice
-
Piperidine
-
Maleimidocaproic acid (MC-OH) or other suitable maleimide-containing linker
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Buffers: Phosphate-buffered saline (PBS), Sodium borate buffer
-
Purification columns: Size Exclusion Chromatography (SEC) and/or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Fmoc Deprotection: Dissolve this compound in DMF and add piperidine. Stir at room temperature to remove the Fmoc protecting group. Monitor the reaction by HPLC. Once complete, purify the resulting NH₂-VAP-MMAE.
-
Activation with Maleimide Group: Activate a maleimide-containing linker (e.g., maleimidocaproic acid) by reacting it with NHS and DCC in a solvent like DCM to form an NHS ester. Add the MC-NHS ester to the deprotected NH₂-VAP-MMAE in DMF to yield the maleimide-activated drug-linker (e.g., MC-VAP-MMAE). Purify the product by preparative HPLC.
-
Antibody Reduction: Prepare the antibody solution in a suitable buffer (e.g., PBS with EDTA). Add a reducing agent such as TCEP to reduce the interchain disulfide bonds. The molar ratio of TCEP to mAb will determine the number of available sulfhydryl groups for conjugation.
-
Conjugation: Add the maleimide-activated drug-linker to the reduced antibody solution. The maleimide groups will react with the free sulfhydryl groups on the antibody to form a stable thioether bond.
-
Purification: Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules, followed by HIC to separate ADCs with different drug-to-antibody ratios (DARs).
In Vitro Cell Viability (MTT) Assay
This protocol describes a common method to assess the cytotoxicity of the synthesized ADC against cancer cell lines.
Workflow for MTT Assay
References
An In-depth Technical Guide to the Core Principles of ADC Drug Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Linker in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies, designed to merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules.[1][2] This synergy allows for the precise delivery of chemotherapy agents to tumor cells, minimizing systemic exposure and associated off-target toxicity, which are significant limitations of traditional chemotherapy.[3][4]
An ADC is composed of three primary components:
-
The Monoclonal Antibody: Engineered to selectively bind to a tumor-associated antigen on the surface of cancer cells.
-
The Cytotoxic Payload: A highly potent drug capable of inducing cell death.
-
The Linker: A chemical bridge that covalently connects the payload to the antibody.[2]
The linker is far more than a simple connector; it is a sophisticated and critical element that dictates the overall success, safety, and efficacy of the ADC. An ideal linker must maintain a delicate balance: it must be sufficiently stable to prevent premature payload release while the ADC circulates in the bloodstream, yet it must be efficiently cleaved to release the active payload once the ADC has reached its target tumor cell. The evolution of linker technology has been a primary driver behind the clinical success of modern ADCs, directly influencing their pharmacokinetic properties, therapeutic index, and overall performance.
Classification of ADC Linkers
ADC linkers are broadly classified into two main categories based on their payload release mechanism: cleavable and non-cleavable . The choice between these strategies has profound implications for the ADC's mechanism of action, stability, and potential for bystander killing.
Cleavable Linkers
Cleavable linkers are designed to be broken down by specific triggers that are prevalent within the tumor microenvironment or inside cancer cells. This controlled release allows the payload to become active at the site of the tumor. There are three primary mechanisms for cleavable linkers.
These linkers exploit the pH difference between the bloodstream (physiologic pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0). Hydrazone bonds are relatively stable at neutral pH but undergo hydrolysis in acidic environments, triggering the release of the payload. While this was one of the first linker technologies to be clinically validated, concerns remain about their potential for slower hydrolysis in circulation, which could lead to premature drug release.
This is currently the most successful class of cleavable linkers, utilized in a majority of clinically approved ADCs. These linkers incorporate a short peptide sequence (e.g., valine-citrulline or "val-cit") that is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. The val-cit dipeptide, a pioneering discovery, is remarkably stable in circulation but is efficiently cleaved following ADC internalization into the lysosome. This enzymatic release is highly specific to the intracellular environment.
This strategy leverages the significant difference in the concentration of reducing agents, particularly glutathione (GSH), between the extracellular space and the intracellular environment. The cytoplasm of tumor cells has a much higher concentration of GSH (1-10 mM) compared to the plasma (around 5 µM). Linkers containing a disulfide bond are stable in the bloodstream but are rapidly reduced and cleaved inside the cell, releasing the payload.
Non-Cleavable Linkers
Non-cleavable linkers consist of highly stable chemical bonds, such as a thioether bond formed via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker. These linkers do not have a specific chemical trigger for cleavage. Instead, payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome. This process liberates the payload, which remains attached to the linker and the amino acid residue (e.g., lysine) to which it was conjugated.
The primary advantages of non-cleavable linkers are their superior plasma stability, which can lead to a lower risk of off-target toxicity and a wider therapeutic window. However, the resulting amino acid-linker-payload complex is typically less membrane-permeable, which largely prevents the "bystander effect" (the killing of adjacent antigen-negative tumor cells). This makes them most suitable for treating tumors with homogenous antigen expression.
Logical and Signaling Pathways
Visualizing the mechanisms of ADC action and linker cleavage provides clarity on these complex processes.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Logical comparison of cleavable and non-cleavable linker release mechanisms.
Quantitative Data Presentation
The stability of the linker is a critical parameter that influences both safety and efficacy. The following tables summarize quantitative data from various studies.
Table 1: In Vivo and In Vitro Stability of Common ADC Linkers
| Linker Type | ADC Model | Animal/Matrix Model | Stability Metric | Result | Reference(s) |
|---|---|---|---|---|---|
| Cleavable | |||||
| Hydrazone | Inotuzumab ozogamicin | Human | In vivo hydrolysis rate | 1.5–2% per day | |
| Disulfide (SPP) | Trastuzumab-SPP-DM1 | Rat | In vivo clearance | Faster than non-cleavable T-DM1 | |
| Peptide (Phe-Lys) | cBR96-doxorubicin | Human Plasma | In vitro half-life | ~30 days | |
| Peptide (Val-Cit) | cBR96-MMAE | Human Plasma | In vitro half-life | ~230 days (9.6 days in Monkey) | |
| Peptide (Val-Cit) | Ab095-vc-MMAE | Rat Plasma | In vitro payload release | ~2.5% free MMAE after 6 days | |
| Non-Cleavable | |||||
| Thioether (SMCC) | Trastuzumab-emtansine (T-DM1) | Rat | In vivo clearance | Slower than cleavable disulfide ADC |
| Thioether (SMCC) | Generic ADC | Human Plasma | In vitro stability | Generally high stability | |
Table 2: Comparative Cleavage Rates of Protease-Sensitive Linkers
| Dipeptide Linker | Cleaving Enzyme | Relative Cleavage Rate/Half-life | Key Notes | Reference(s) |
|---|---|---|---|---|
| Val-Cit | Cathepsin B | Baseline (t½ ≈ 240 min) | Benchmark for efficient and stable cleavage. | |
| Val-Ala | Cathepsin B | ~50% of Val-Cit rate | Lower hydrophobicity can reduce ADC aggregation. | |
| Phe-Lys | Cathepsin B (isolated) | ~30-fold faster than Val-Cit | Rate similar to Val-Cit in lysosomal extracts. |
| Asn-Asn | Legumain (lysosomal) | 5x faster than Val-Cit | Stable against human neutrophil elastase (NE). | |
Detailed Experimental Protocols
Accurate assessment of ADC linker properties is crucial for preclinical development. Below are detailed methodologies for key experiments.
Protocol: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Materials:
-
Test ADC
-
Human, rat, or mouse plasma (sodium heparin or EDTA anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system for free payload quantification or ELISA setup for intact ADC quantification.
-
Protein precipitation solution (e.g., acetonitrile with 0.1% formic acid)
Procedure:
-
Preparation: Thaw plasma on ice. If required, centrifuge to remove any precipitates.
-
Incubation: Spike the test ADC into the plasma to a final concentration (e.g., 10-100 µg/mL). Also, prepare a control sample by spiking the ADC into PBS.
-
Time Course: Incubate the samples at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 6, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma/ADC mixture and immediately store at -80°C to halt any further reaction.
-
Sample Processing (for LC-MS/MS):
-
To the thawed plasma aliquot, add 3-4 volumes of cold protein precipitation solution.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated proteins.
-
Carefully collect the supernatant, which contains the released small molecule payload.
-
-
Analysis:
-
LC-MS/MS: Quantify the amount of free payload in the supernatant by comparing its signal to a standard curve prepared with known concentrations of the payload.
-
ELISA: Use a sandwich ELISA format. Coat a plate with the target antigen. Add plasma samples; the intact ADC will bind. Detect with an enzyme-conjugated secondary antibody that specifically binds to the payload. The signal is proportional to the amount of intact ADC.
-
-
Data Interpretation: Plot the percentage of intact ADC remaining or the percentage of payload released over time to determine the linker's half-life in plasma.
Protocol: In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from a protease-cleavable linker ADC in the presence of its target enzyme.
Materials:
-
ADC with a protease-cleavable linker (e.g., val-cit).
-
Recombinant Human Cathepsin B.
-
Assay Buffer: 10-25 mM Sodium Acetate or MES, pH 5.0-6.0.
-
Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM).
-
Quenching Solution: 2% Formic Acid or a protease inhibitor.
-
HPLC system with a reverse-phase column (e.g., C18).
Procedure:
-
Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with the activation buffer containing DTT for 15-30 minutes at 37°C. DTT is required to maintain the active-site cysteine in its reduced state.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., final concentration 1 µM) with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution (e.g., final concentration 20 nM) to the ADC mixture.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and immediately add it to the quenching solution to stop the enzymatic reaction.
-
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC to separate the intact ADC, cleaved payload, and other components.
-
Data Analysis: Calculate the concentration of the released payload at each time point by integrating the peak area and comparing it to a standard curve. Plot the amount of released payload versus time to determine the cleavage rate.
Protocol: In Vitro Cytotoxicity (IC50) Assay
Objective: To determine the in vitro potency and specificity of an ADC on antigen-positive versus antigen-negative cells.
Materials:
-
Antigen-positive (target) and antigen-negative (control) cell lines.
-
Complete cell culture medium and 96-well plates.
-
Test ADC, a non-targeting control ADC, and free payload.
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate both antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADC, control ADC, and free payload in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period sufficient to allow for ADC internalization and cytotoxicity (typically 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis. A significantly lower IC50 for the target cells compared to the control cells indicates antigen-specific cytotoxicity.
Protocol: Bystander Effect Assay (Co-Culture Method)
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line.
-
Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP) for identification.
-
Test ADC and controls.
-
96-well plates.
-
Fluorescence plate reader or high-content imaging system.
Procedure:
-
Cell Seeding:
-
Monoculture Control: Seed the Ag- GFP cells alone in some wells.
-
Co-culture: Seed a mixture of Ag+ and Ag- GFP cells in other wells. The ratio can be varied (e.g., 1:1, 1:3) to assess dependency on the number of target cells.
-
Allow cells to adhere overnight.
-
-
ADC Treatment: Treat both the monoculture and co-culture wells with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours to allow for ADC processing, payload release, and diffusion.
-
Data Acquisition: Measure the fluorescence intensity from the GFP-expressing Ag- cells using a plate reader or imager. This specifically quantifies the viability of the bystander cell population.
-
Data Analysis: Normalize the fluorescence of treated wells to untreated controls to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture setup compared to the Ag- monoculture indicates a positive bystander effect.
Experimental Workflow Visualization
Caption: Workflow for assessing the in vivo stability of ADCs.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
The Architect's Blueprint: A Technical Guide to Cleavable Linkers in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The paradigm of cancer therapy has been significantly reshaped by the advent of targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] Central to the design and efficacy of ADCs is the linker, the chemical bridge connecting the antibody to its payload.[1] Cleavable linkers, engineered to maintain stability in systemic circulation and selectively release the cytotoxic payload within the tumor microenvironment or inside cancer cells, are a cornerstone of modern ADC development.[1][3] This in-depth technical guide provides a comprehensive overview of the core principles, quantitative performance metrics, and experimental evaluation of cleavable linkers in oncology.
Core Principles of Cleavable Linker Technology
The fundamental principle of cleavable linkers is to exploit the physiological and biochemical differences between the systemic circulation and the tumor milieu. An ideal cleavable linker must satisfy two opposing criteria: it must be exceptionally stable in the bloodstream to prevent premature drug release and associated off-target toxicity, yet it must be labile enough to efficiently liberate the cytotoxic payload upon reaching the target site. The cleavage of these linkers is triggered by specific conditions that are prevalent in the tumor microenvironment or within cancer cells.
There are three primary categories of cleavable linkers, classified by their mechanism of cleavage:
-
Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are highly expressed in the lysosomes of cancer cells.
-
pH-Sensitive Linkers: These linkers are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is selectively cleaved in the highly reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher than in the extracellular space.
The choice of linker chemistry has profound implications for an ADC's therapeutic index, influencing its pharmacokinetics, efficacy, and safety profile.
Quantitative Comparison of Cleavable Linker Performance
The selection of an optimal cleavable linker is a data-driven process. The following tables summarize key quantitative parameters for different classes of cleavable linkers, providing a basis for comparison. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, cell lines, and analytical methods used.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 | |
| Trastuzumab-vc-MMAE | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Cleavable (vc) | MMAE | ~25-80 (High DAR) | |
| T-DXd (Trastuzumab deruxtecan) | Various HER2-positive | HER2 | Cleavable (GGFG) | DXd | Not Specified | |
| T-DM1 (Trastuzumab emtansine) | Various HER2-positive | HER2 | Non-cleavable (SMCC) | DM1 | Not Specified |
Note: MMAE (monomethyl auristatin E) and DM1 (emtansine) are potent microtubule inhibitors. DXd is a topoisomerase I inhibitor. The drug-to-antibody ratio (DAR) also significantly impacts IC50 values.
Table 2: In Vivo Stability of Cleavable Linkers
| Linker Type | Specific Linker | Animal Model | Measurement Method | Outcome | Reference |
| Enzyme-Cleavable | Val-Cit | Rat | ELISA (Conjugated Payload) | Stable in plasma | |
| pH-Sensitive | Hydrazone | Not Specified | Not Specified | Can exhibit variable stability | |
| Glutathione-Sensitive | Disulfide | Not Specified | Not Specified | Generally stable in plasma | |
| Tandem-Cleavage | β-glucuronide-dipeptide | Rat | ELISA (Conjugated Payload) | Improved stability over single cleavage | |
| Exo-Cleavable | Exo-EVC-Exatecan | Rat | Pharmacokinetic analysis | Superior stability and DAR |
Table 3: Bystander Effect of ADCs with Cleavable Linkers
| ADC | Target | Linker Type | Payload | Bystander Effect | Reference |
| Adcetris® (Brentuximab vedotin) | CD30 | Valine-Citrulline (Cleavable) | MMAE | Yes | |
| Padcev® (Enfortumab vedotin) | Nectin-4 | Valine-Citrulline (Cleavable) | MMAE | Yes | |
| Trodelvy® (Sacituzumab govitecan) | TROP-2 | CL2A (pH-sensitive, Cleavable) | SN-38 | Yes | |
| Kadcyla® (T-DM1) | HER2 | SMCC (Non-cleavable) | DM1 | Minimal/No |
Signaling Pathways and Mechanisms of Action
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and mechanisms involved in the action of ADCs with cleavable linkers.
Caption: General Mechanism of Action for an Antibody-Drug Conjugate (ADC).
Caption: Mechanisms of Cleavage for Different Linker Types.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate evaluation and comparison of different cleavable linkers. The following sections provide detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT/XTT)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
Antibody-Drug Conjugate (ADC)
-
Control antibody and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload. Replace the culture medium with the prepared dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cytotoxicity (typically 72-120 hours).
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450-500 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
Caption: Experimental Workflow for an In Vitro Cytotoxicity Assay.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma by measuring the amount of intact ADC or released payload over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or animal plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS/MS for free payload, ELISA or HIC for intact ADC)
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots of the plasma-ADC mixture.
-
Sample Processing:
-
For Free Payload Analysis (LC-MS/MS): Precipitate proteins from the plasma samples (e.g., with acetonitrile) and analyze the supernatant for the presence of the released payload.
-
For Intact ADC Analysis (ELISA/HIC): Analyze the plasma samples to determine the concentration of the intact ADC or the drug-to-antibody ratio (DAR).
-
-
Data Analysis: Plot the concentration of the released payload or the percentage of intact ADC over time to determine the stability of the linker.
Enzyme Cleavage Assay (e.g., Cathepsin B)
This assay evaluates the susceptibility of an enzyme-cleavable linker to its target protease.
Materials:
-
ADC with an enzyme-cleavable linker
-
Purified enzyme (e.g., recombinant human Cathepsin B)
-
Assay buffer (specific to the enzyme, e.g., acidic buffer for Cathepsin B)
-
Reducing agent (if required for enzyme activity, e.g., DTT for Cathepsin B)
-
Analytical system (e.g., HPLC, LC-MS) to quantify the released payload
Procedure:
-
Enzyme Activation: If necessary, pre-activate the enzyme according to the manufacturer's instructions.
-
Reaction Setup: In a reaction tube, combine the ADC and the assay buffer.
-
Initiate Cleavage: Add the activated enzyme to the ADC solution to start the reaction.
-
Incubation and Time Points: Incubate the reaction at 37°C. At various time points, take aliquots and stop the reaction (e.g., by adding a protease inhibitor or acid).
-
Analysis: Analyze the samples to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.
Bystander Effect Assay (Co-culture)
This assay measures the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (labeled with a fluorescent marker, e.g., GFP)
-
Antibody-Drug Conjugate (ADC)
-
Culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Co-culture Seeding: Seed a mixture of antigen-positive and antigen-negative (fluorescently labeled) cells in a culture plate.
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations.
-
Incubation: Incubate the plate for a sufficient period to allow for the bystander effect to occur (typically several days).
-
Analysis:
-
Fluorescence Microscopy: Visualize and count the number of viable fluorescent (antigen-negative) cells.
-
Flow Cytometry: Quantify the percentage of viable and apoptotic fluorescent cells.
-
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the ADC to quantify the bystander effect.
Conclusion
Cleavable linkers are a critical and highly versatile component in the design of effective and safe antibody-drug conjugates for cancer therapy. The choice of linker chemistry—be it enzyme-cleavable, pH-sensitive, or glutathione-sensitive—profoundly influences the ADC's stability, mechanism of action, and therapeutic window. A thorough understanding of the quantitative performance metrics and the application of robust experimental protocols for their evaluation are paramount for the successful development of next-generation ADCs. As our understanding of the tumor microenvironment and cancer cell biology deepens, so too will the sophistication and precision of cleavable linker technologies, paving the way for even more effective and targeted cancer treatments.
References
Methodological & Application
Application Notes and Protocols for Fmoc-VAP-MMAE Synthesis for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The characteristics of the linker significantly influence the stability, efficacy, and safety of the ADC.
This application note details the synthesis of Fmoc-VAP-MMAE, a widely utilized drug-linker conjugate in ADC development. This conjugate comprises the potent tubulin inhibitor, monomethyl auristatin E (MMAE), attached to a cleavable dipeptide linker, valine-alanine (Val-Ala). This linker is designed to be stable in systemic circulation but is susceptible to cleavage by intracellular proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient and traceless release of the active MMAE payload within the target cell. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the dipeptide allows for a modular synthesis approach and subsequent conjugation to other functionalities if required.
This document provides detailed experimental protocols for the synthesis, purification, and characterization of this compound, as well as its subsequent processing for conjugation to monoclonal antibodies.
Data Presentation
The following tables summarize illustrative quantitative data for the synthesis of this compound and its precursors. Actual results may vary depending on specific experimental conditions and the scale of the reaction.
Table 1: Illustrative Parameters for Solid-Phase Synthesis of Fmoc-Val-Ala-PAB-OH
| Parameter | Value/Condition |
| Resin | 2-Chlorotrityl chloride (2-CTC) resin |
| Resin Loading | 0.4 - 0.8 mmol/g |
| Fmoc-Amino Acid Excess | 3 - 5 equivalents |
| Coupling Reagent | HATU/DIPEA or HBTU/HOBt/DIPEA |
| Fmoc Deprotection | 20% piperidine in DMF |
| Cleavage from Resin | 1-5% TFA in DCM |
| Typical Yield | 70-85% |
| Typical Purity (crude) | >80% |
Table 2: Illustrative Parameters for Coupling of Fmoc-Val-Ala-PAB-OH to MMAE
| Parameter | Value/Condition |
| Fmoc-Val-Ala-PAB-OH | 1.1 equivalents |
| MMAE | 1.0 equivalent |
| Coupling Reagent | HATU/DIPEA or HOBt/EDC |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 65-80% |
| Typical Purity (post-HPLC) | >95% |
Table 3: Parameters for Fmoc Deprotection of this compound
| Parameter | Value/Condition |
| Deprotection Reagent | 20% piperidine in DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 15-30 minutes |
| Monitoring | HPLC or LC-MS |
| Product | H₂N-Val-Ala-PAB-MMAE |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fmoc-Val-Ala-PAB-OH
This protocol describes the synthesis of the peptide-linker component using solid-phase peptide synthesis (SPPS).
1.1. Resin Preparation and First Amino Acid Loading (Fmoc-Ala-OH):
-
Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for 30 minutes in a solid-phase synthesis vessel.
-
Dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in anhydrous DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
1.2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
1.3. Second Amino Acid Coupling (Fmoc-Val-OH):
-
Dissolve Fmoc-Val-OH (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (3x).
1.4. PAB-OH Coupling:
-
Perform Fmoc deprotection as described in step 1.2.
-
Dissolve p-aminobenzyl alcohol (PAB-OH) (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (3x).
1.5. Cleavage from Resin:
-
Wash the resin with DCM.
-
Add a solution of 1% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.
-
Drain the cleavage solution into a flask containing a small amount of pyridine to neutralize the TFA.
-
Repeat the cleavage step 3-5 times.
-
Combine the cleavage solutions, evaporate the solvent under reduced pressure, and purify the crude Fmoc-Val-Ala-PAB-OH by flash chromatography or preparative HPLC.
Protocol 2: Synthesis of this compound via Solution-Phase Coupling
This protocol details the coupling of the synthesized peptide-linker to the MMAE payload.
2.1. Activation of Fmoc-Val-Ala-PAB-OH:
-
Dissolve Fmoc-Val-Ala-PAB-OH (1.1 equivalents) and a coupling agent such as HATU (1.1 equivalents) or HOBt/EDC (1.1 equivalents each) in anhydrous DMF.
-
Add DIPEA (2.2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
2.2. Coupling to MMAE:
-
In a separate flask, dissolve MMAE (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the MMAE solution to the activated Fmoc-Val-Ala-PAB-OH solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
2.3. Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain this compound as a white solid.
Protocol 3: Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc protecting group to generate the amine-functionalized drug-linker for subsequent conjugation.
-
Dissolve this compound in DMF.
-
Add a solution of 20% piperidine in DMF (e.g., 10-20 equivalents).
-
Stir the reaction at room temperature for 15-30 minutes.
-
Monitor the deprotection by HPLC or LC-MS.
-
Upon completion, the resulting H₂N-Val-Ala-PAB-MMAE can be purified by RP-HPLC or used directly in the next conjugation step after removal of piperidine by co-evaporation with a suitable solvent like toluene.
Visualizations
Caption: Workflow for the synthesis of this compound and its subsequent use in ADC preparation.
Caption: Mechanism of action of an MMAE-based Antibody-Drug Conjugate.
Application Notes and Protocols for Antibody Conjugation with Fmoc-Val-Ala-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety. This document provides detailed application notes and protocols for the conjugation of a monoclonal antibody with the Fmoc-Val-Ala-PAB-MMAE drug-linker cassette.
The Fmoc-Val-Ala-PAB-MMAE system comprises:
-
Monomethyl Auristatin E (MMAE): A highly potent anti-mitotic agent that inhibits tubulin polymerization.
-
Val-Ala (VA) dipeptide linker: A substrate for the lysosomal protease Cathepsin B, which is often upregulated in tumor cells. This allows for selective cleavage of the linker and release of the cytotoxic payload within the target cell. The Val-Ala linker has been shown to offer improved plasma stability compared to the more common Val-Cit (VC) linker, particularly in preclinical mouse models.
-
p-aminobenzyl carbamate (PAB): A self-immolative spacer that ensures the efficient release of unmodified MMAE upon enzymatic cleavage of the dipeptide.
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the N-terminus of the valine residue. This group must be removed to reveal a primary amine, which can then be used for conjugation to the antibody.
These notes will guide the user through the synthesis of the active linker-payload, antibody modification, conjugation, and characterization of the final ADC.
Data Presentation
The selection of the linker can significantly impact the properties of the resulting ADC. The following tables summarize comparative data for Val-Ala and Val-Cit linkers. While specific data for Fmoc-VAP-MMAE is limited, the data for Val-Ala-MMAE ADCs provide a valuable reference.
Table 1: Comparative Plasma Stability of Val-Ala vs. Val-Cit Linker-Containing ADCs
| Linker Type | Species | Stability | Reference |
| Val-Ala-PAB | Human | Stable | [1][2] |
| Val-Cit-PAB | Human | Stable (reported half-life > 230 days) | [1][2] |
| Val-Ala-PAB | Mouse | Generally more stable than Val-Cit | [3] |
| Val-Cit-PAB | Mouse | Prone to premature cleavage |
Table 2: In Vitro and In Vivo Performance Comparison
| Parameter | Val-Ala Linker | Val-Cit Linker | Key Considerations | Reference |
| Cathepsin B Cleavage Rate | Slower than Val-Cit | Faster than Val-Ala | Rate is generally sufficient for effective payload release. | |
| Hydrophobicity | Lower | Higher | Lower hydrophobicity can reduce aggregation and allow for higher Drug-to-Antibody Ratios (DAR). | |
| In Vitro Cytotoxicity (IC50) | Potent | Potent | Both linkers lead to effective cell killing in antigen-positive cell lines. | |
| In Vivo Efficacy | Can show better performance in preclinical models due to improved stability. | Effective, but can be limited by instability in mouse models. | The choice of linker can impact the translatability of preclinical data. | |
| Typical Average DAR | Can achieve higher DARs (e.g., up to 8) | Typically 3-4 | Lower hydrophobicity of the Val-Ala linker is advantageous for achieving higher and more homogeneous drug loading. |
Experimental Protocols
The overall process of generating a Val-Ala-PAB-MMAE ADC from the Fmoc-protected precursor involves a multi-step procedure.
Workflow for ADC Synthesis
Protocol 1: Fmoc Deprotection of Fmoc-Val-Ala-PAB-MMAE
This protocol describes the removal of the Fmoc protecting group to yield the amine-functionalized drug-linker.
Materials:
-
Fmoc-Val-Ala-PAB-MMAE
-
Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve Fmoc-Val-Ala-PAB-MMAE in anhydrous DMF to a concentration of 10-20 mg/mL.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by HPLC or LC-MS to confirm the complete removal of the Fmoc group.
-
Upon completion, purify the resulting H2N-Val-Ala-PAB-MMAE by reverse-phase HPLC.
-
Lyophilize the purified product to obtain a solid powder.
Protocol 2: Antibody Reduction and Maleimide Activation
This protocol describes the generation of free thiol groups on the antibody and subsequent activation with a maleimide crosslinker.
Materials:
-
Monoclonal antibody (IgG1) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar crosslinker
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 2 to 4-fold molar excess of TCEP to reduce the interchain disulfide bonds. The exact amount of reducing agent will determine the final average DAR.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Purify the reduced antibody using a desalting column equilibrated with Reaction Buffer to remove excess TCEP.
-
-
Maleimide Activation:
-
Immediately after purification, add a 10 to 20-fold molar excess of SMCC (dissolved in a small amount of DMSO) to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the maleimide-activated antibody using a desalting column equilibrated with Reaction Buffer to remove excess SMCC.
-
Protocol 3: Conjugation of H2N-Val-Ala-PAB-MMAE to Maleimide-Activated Antibody
This protocol details the final conjugation step to form the ADC.
Materials:
-
Maleimide-activated antibody from Protocol 2
-
H2N-Val-Ala-PAB-MMAE from Protocol 1
-
DMSO
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the H2N-Val-Ala-PAB-MMAE in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Add a 1.5 to 2-fold molar excess of the dissolved H2N-Val-Ala-PAB-MMAE to the maleimide-activated antibody solution. The final concentration of DMSO should be kept below 10% (v/v).
-
Allow the conjugation reaction to proceed at room temperature for 2-4 hours with gentle mixing.
-
Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine and incubating for an additional 20 minutes.
-
Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with Purification Buffer.
-
Collect the fractions containing the purified ADC.
Protocol 4: Characterization of the ADC
This section outlines key methods for characterizing the final ADC product.
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. Species with higher DARs are more hydrophobic and will have longer retention times.
-
Instrumentation: HPLC or UHPLC system with a UV detector and a HIC column.
-
Mobile Phases:
-
Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute with a linear gradient from high to low salt concentration (decreasing percentage of Mobile Phase A).
-
Monitor the chromatogram at 280 nm.
-
Calculate the weighted average DAR from the peak areas of the different DAR species (DAR0, DAR2, DAR4, etc.).
-
2. Aggregation Analysis by Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their size in solution. An increase in high molecular weight species compared to the unconjugated antibody indicates aggregation.
-
Instrumentation: HPLC or UHPLC system with a UV detector and an SEC column.
-
Mobile Phase: Isocratic elution with a suitable buffer, such as PBS, pH 7.4.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the purified ADC sample.
-
Monitor the chromatogram at 280 nm.
-
Compare the elution profile of the ADC to that of the unconjugated antibody to assess the percentage of aggregates.
-
3. In Vitro Cytotoxicity Assay
-
Principle: To determine the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.
-
Procedure:
-
Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free MMAE.
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo assay).
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Mechanism of Action
Conclusion
The use of a Val-Ala linker in ADCs offers potential advantages in terms of plasma stability and the ability to achieve higher drug loading due to its lower hydrophobicity compared to Val-Cit. The protocols outlined in these application notes provide a comprehensive guide for the synthesis and characterization of an ADC using the Fmoc-Val-Ala-PAB-MMAE drug-linker. Rigorous purification and characterization are essential to ensure the quality, consistency, and performance of the final ADC product. Further optimization of reaction conditions may be necessary depending on the specific antibody and payload used.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of Fmoc-VAP-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-VAP-MMAE is a critical drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It comprises the highly potent cytotoxic agent Monomethyl Auristatin E (MMAE) attached to a protease-cleavable linker, Val-Ala-PAB (valine-alanine-p-aminobenzyl alcohol), with a terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The purity of this drug-linker is a critical quality attribute (CQA) that directly impacts the safety, efficacy, and consistency of the final ADC product. Impurities can lead to altered potency, increased off-target toxicity, and inconsistent drug-to-antibody ratios (DAR).
This application note provides a detailed protocol for the purity analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a robust and widely used technique for the separation and quantification of peptides and related molecules based on their hydrophobicity, making it an ideal method for assessing the purity of this compound.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of this compound.
Materials and Equipment
-
Sample: this compound
-
Solvents:
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade or higher
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV detector
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC Method Parameters
A summary of the HPLC method parameters is provided in Table 1.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Vol. | 10 µL |
| Run Time | 30 minutes |
Table 1: HPLC Method Parameters for this compound Purity Analysis.
Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.[1]
-
Vortex the solution until the sample is completely dissolved.
-
Centrifuge the solution at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample onto the column.
-
Run the HPLC method as described in Table 1.
-
Monitor the chromatogram at 254 nm (for the Fmoc group) and 280 nm (for aromatic residues).
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Illustrative Purity Data
The following table presents representative data from the HPLC analysis of a batch of this compound.
| Peak ID | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 15.2 | 98.5 | This compound |
| 2 | 12.8 | 0.8 | Potential Impurity 1 |
| 3 | 16.5 | 0.7 | Potential Impurity 2 |
| Total | - | 100.0 | - |
Table 2: Representative HPLC Purity Analysis Results for this compound.
Identification of Potential Impurities
Potential impurities in this compound may include:
-
Starting materials: Unreacted MMAE or Fmoc-VAP intermediate.
-
Side-products: Dipeptides or other truncated peptide sequences.
-
Degradation products: Loss of the Fmoc group.
Further characterization of impurities can be performed using mass spectrometry (LC-MS).
Experimental Workflow and Logical Relationships
The overall workflow for the purity analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC purity analysis of this compound.
The logical relationship between the purity of the drug-linker and the quality of the final ADC is illustrated below.
Caption: Impact of this compound purity on ADC quality.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust approach for determining the purity of this compound. Adherence to this protocol is essential for ensuring the quality and consistency of this critical drug-linker, which is a fundamental aspect of developing safe and effective antibody-drug conjugates for therapeutic use.
References
Application Notes and Protocols for Mass Spectrometry of Fmoc-VAP-MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The characterization of ADCs is critical to ensure their safety and efficacy. Mass spectrometry (MS) is an indispensable tool for the detailed structural elucidation of these complex molecules. This document provides detailed application notes and protocols for the mass spectrometry analysis of ADCs conjugated with the Fmoc-VAP-MMAE linker-drug.
The this compound linker-drug consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a valine-alanine-para-aminobenzyl (VAP) linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE). The Fmoc group is a base-labile protecting group that may require specific handling during sample preparation for mass spectrometry analysis.
Note: Publicly available, detailed mass spectrometry protocols and quantitative data specifically for this compound ADCs are limited. The following protocols and data are based on established methods for ADC analysis and the known chemistry of the Fmoc group. Researchers should optimize these protocols for their specific ADC and instrumentation.
Key Quality Attributes for ADC Characterization
The primary goal of ADC characterization is to assess critical quality attributes (CQAs) that can impact the drug's performance. For this compound ADCs, these include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug-linker molecules conjugated to an antibody is a crucial parameter affecting both potency and potential toxicity.
-
Drug Load Distribution: The heterogeneity of an ADC preparation, detailing the distribution of species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).
-
Conjugation Site: Identification of the specific amino acid residues (typically cysteines or lysines) on the antibody where the drug-linker is attached.
-
Payload and Linker Integrity: Confirmation of the correct mass and structure of the conjugated payload and linker, including the presence or absence of the Fmoc group.
Experimental Workflows
The comprehensive characterization of this compound ADCs by mass spectrometry typically involves a multi-level approach, including intact mass analysis, subunit analysis (middle-down), and peptide mapping (bottom-up).
Overall workflow for ADC characterization.
Handling of the Fmoc Group
A key consideration for the analysis of this compound ADCs is the handling of the Fmoc protecting group. The basic conditions typically used for Fmoc removal in peptide synthesis (e.g., piperidine) may be too harsh for a large protein and could lead to denaturation or degradation of the ADC. Two approaches can be considered:
-
Analysis with the Fmoc Group Intact: This is the preferred method if the ADC is stable under the analysis conditions. The mass of the Fmoc group (C15H11O2, molecular weight: 223.25 Da) must be included in the theoretical mass calculations.
-
Removal of the Fmoc Group Prior to Analysis: If the Fmoc group is labile or interferes with the analysis, it may need to be removed. A milder deprotection protocol than that used in peptide synthesis would be required.
The following protocols assume the Fmoc group is analyzed intact. If removal is necessary, a careful optimization of the deprotection conditions would be the first step.
Experimental Protocols
Intact Mass Analysis (Native and Denaturing Conditions)
This method is used to determine the average DAR and the distribution of different drug-loaded species.
a) Native Conditions
-
Purpose: To analyze the intact ADC in its non-covalent, folded state.
-
Sample Preparation:
-
Buffer exchange the ADC sample into a volatile, MS-friendly buffer such as 100 mM ammonium acetate, pH 7.0.
-
Adjust the concentration to 0.5-1.0 mg/mL.
-
-
LC-MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: Size-Exclusion Chromatography (SEC) column (e.g., Waters ACQUITY UPLC BEH200 SEC, 200 Å, 1.7 µm, 4.6 x 150 mm)
-
Mobile Phase: Isocratic elution with 100 mM ammonium acetate, pH 7.0.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI), native mode.
-
b) Denaturing Conditions
-
Purpose: To analyze the intact ADC under denaturing conditions, which can sometimes provide better ionization efficiency.
-
Sample Preparation:
-
Dilute the ADC sample to 0.1-0.5 mg/mL in 0.1% formic acid in water/acetonitrile (95:5).
-
-
LC-MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: Reversed-phase column (e.g., C4, 300 Å, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from ~20% to 60% Mobile Phase B over 15-20 minutes.
-
Column Temperature: 60-80°C.
-
MS System: High-resolution mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Middle-Down Analysis
This technique provides information on the DAR of the individual light and heavy chains.
-
Sample Preparation:
-
To 25 µg of the ADC sample, add a reduction buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris, pH 7.5).
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 0.1% formic acid.
-
-
LC-MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: Reversed-phase column (e.g., C4 or C8, 300 Å, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from ~20% to 70% Mobile Phase B over 20-30 minutes.
-
Column Temperature: 60-80°C.
-
MS System: High-resolution mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Bottom-Up Analysis (Peptide Mapping)
This bottom-up approach is the gold standard for identifying the precise location of drug conjugation.
Peptide mapping workflow.
-
Sample Preparation:
-
Denature ~50 µg of the ADC in 6 M urea, 100 mM Tris, pH 8.0.
-
Reduce the disulfide bonds with 10 mM DTT at 37°C for 1 hour.
-
Alkylate the free cysteines with 25 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:20 enzyme-to-substrate ratio and incubate at 37°C overnight.
-
Quench the digestion with 0.1% formic acid.
-
-
LC-MS/MS Conditions:
-
LC System: Nano/Micro UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 Å, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for peptide separation (e.g., 5% to 40% B over 60-90 minutes).
-
MS System: High-resolution mass spectrometer capable of MS/MS (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Quantitative Data Presentation
The following tables present hypothetical quantitative data for a trastuzumab-based this compound ADC. The molecular weights are calculated based on a representative trastuzumab sequence and the known masses of the linker-drug components.
Table 1: Molecular Weights of Components
| Component | Molecular Weight (Da) |
| Trastuzumab (representative) | ~148,000 |
| Light Chain | ~23,500 |
| Heavy Chain | ~50,500 |
| This compound | 1259.57[1] |
Table 2: Hypothetical Intact Mass Analysis Data
| Species | Number of Drugs | Theoretical Mass (Da) | Observed Mass (Da) |
| DAR0 | 0 | 148,000 | 148,001 |
| DAR2 | 2 | 150,519 | 150,520 |
| DAR4 | 4 | 153,038 | 153,039 |
| DAR6 | 6 | 155,557 | 155,558 |
| DAR8 | 8 | 158,076 | 158,077 |
| Average DAR | ~4.0 | ~4.0 |
Table 3: Hypothetical Middle-Down Analysis Data
| Chain | Number of Drugs | Theoretical Mass (Da) | Observed Mass (Da) |
| Light Chain | 0 | 23,500 | 23,501 |
| Light Chain | 1 | 24,760 | 24,761 |
| Heavy Chain | 0 | 50,500 | 50,501 |
| Heavy Chain | 1 | 51,760 | 51,761 |
| Heavy Chain | 2 | 53,019 | 53,020 |
| Heavy Chain | 3 | 54,279 | 54,280 |
Structure and Fragmentation of this compound
The this compound linker-drug has a specific structure that will influence its fragmentation in MS/MS experiments. The valine-citrulline linker is designed to be cleaved by cathepsin B in the tumor microenvironment.
Structure of this compound.
In bottom-up peptide mapping experiments, the drug-linker will be attached to a specific amino acid residue (e.g., cysteine). MS/MS fragmentation of the conjugated peptide will yield characteristic fragment ions. The fragmentation of MMAE itself is known, with a major fragment observed at m/z 496.3 when the sodium adduct is used as a precursor.[2]
Conclusion
Mass spectrometry provides a powerful suite of techniques for the in-depth characterization of this compound ADCs. From determining the average DAR and drug load distribution at the intact and subunit levels to pinpointing the exact conjugation sites through peptide mapping, MS provides critical data to ensure the quality, consistency, and safety of these complex biotherapeutics. The presence of the Fmoc group requires careful consideration during sample preparation and data analysis. The protocols and information provided here serve as a guide for developing robust analytical methods for the characterization of this compound ADCs.
References
Application Notes and Protocols for Calculating the Drug-to-Antibody Ratio of Fmoc-VAP-MMAE Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile.[1] An ADC with a low DAR may exhibit reduced potency, while an excessively high DAR can negatively affect its pharmacokinetic properties and increase toxicity.[2]
This document provides detailed application notes and protocols for determining the DAR of an ADC conjugated with Fmoc-VAP-MMAE. This drug-linker consists of the potent antimitotic agent Monomethyl Auristatin E (MMAE), a valine-alanine-p-aminobenzylcarbamate (VAP) linker, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The primary analytical techniques covered are Hydrophobic Interaction Chromatography (HIC-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are widely used for ADC characterization.[3][4]
MMAE functions by inhibiting tubulin polymerization, a key process in cell division, thereby leading to cell cycle arrest and apoptosis.[5] The VAP linker is designed to be stable in circulation and release the active MMAE payload upon internalization into target cancer cells and subsequent enzymatic cleavage. The Fmoc group is a hydrophobic protecting group that may be present on the linker during synthesis and conjugation.
Signaling Pathway of MMAE: Inhibition of Tubulin Polymerization
Monomethyl auristatin E (MMAE) is a potent antimitotic agent that disrupts the formation of the mitotic spindle, a crucial structure for cell division. It exerts its cytotoxic effect by inhibiting the polymerization of tubulin into microtubules. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of action of MMAE, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity. The conjugation of the hydrophobic this compound drug-linker to an antibody increases its overall hydrophobicity. Consequently, ADC species with a higher number of conjugated drug-linkers will exhibit stronger retention on the HIC column. This allows for the separation of different DAR species (DAR0, DAR2, DAR4, etc.), with the unconjugated antibody eluting first, followed by species with progressively higher DAR values.
Materials:
-
This compound ADC sample
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, containing 20% (v/v) Isopropanol
-
HIC Column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)
-
HPLC or UPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the HIC column and set the column temperature to 25°C.
-
Equilibrate the column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
-
Chromatographic Separation:
-
Inject 10-20 µL of the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes to elute the bound ADC species.
-
Follow with a column wash using 100% Mobile Phase B and re-equilibration with 100% Mobile Phase A.
-
-
Detection:
-
Monitor the elution profile using a UV detector at 280 nm (for the antibody) and potentially at a wavelength corresponding to the absorbance of the drug-linker if it has a distinct chromophore.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each DAR species by dividing the peak area of each species by the total peak area of all species.
-
Calculate the weighted average DAR using the following formula:
Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
Caption: Experimental workflow for DAR determination using HIC-HPLC.
Protocol 2: DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for an accurate determination of the DAR. For this protocol, it is assumed that the Fmoc group remains attached during analysis. The analysis can be performed on the intact ADC or after reduction of the interchain disulfide bonds to separate the light and heavy chains.
Materials:
-
This compound ADC sample
-
Dithiothreitol (DTT) for reduction (optional)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reversed-Phase (RP) HPLC Column (e.g., a column suitable for large proteins)
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation (Intact Mass Analysis):
-
Dilute the ADC sample to 0.1-0.5 mg/mL with Mobile Phase A.
-
Note: Deglycosylation using an enzyme like PNGase F can be performed to reduce spectral complexity, but is not detailed here.
-
-
Sample Preparation (Reduced Mass Analysis - Optional):
-
To approximately 50 µg of the ADC sample (at 1 mg/mL), add DTT to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
LC-MS System Setup:
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5%).
-
Set up the mass spectrometer for positive ion mode electrospray ionization (ESI) and configure it to acquire data over an appropriate m/z range for the expected charge states of the ADC or its subunits.
-
-
Chromatographic Separation and MS Analysis:
-
Inject the prepared sample.
-
Apply a suitable gradient of Mobile Phase B to elute the ADC or its subunits.
-
The eluent is directly introduced into the mass spectrometer for analysis.
-
Data Analysis:
-
Deconvolution:
-
Process the raw mass spectra using a deconvolution algorithm (e.g., MaxEnt1) to convert the charge state envelope into a zero-charge mass spectrum.
-
This will produce a spectrum with peaks corresponding to the different molecular weights of the ADC species (unconjugated antibody, antibody + 1 drug-linker, antibody + 2 drug-linkers, etc.).
-
-
DAR Calculation:
-
Calculate the mass of the unconjugated antibody and the mass of the this compound drug-linker.
-
Identify the peaks in the deconvoluted spectrum corresponding to each DAR species based on their molecular weights.
-
Determine the relative abundance of each DAR species from the peak intensities or areas in the deconvoluted spectrum.
-
Calculate the weighted average DAR similar to the HIC-HPLC method.
-
Caption: Experimental workflow for DAR determination using LC-MS.
Data Presentation
The quantitative data obtained from HIC-HPLC or LC-MS analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Representative DAR Distribution Data for a Hypothetical this compound ADC
| DAR Species | Retention Time (min) (HIC-HPLC) | Relative Peak Area (%) | Molecular Weight (Da) (LC-MS) |
| DAR 0 | 5.2 | 10.5 | 148,500 |
| DAR 2 | 8.7 | 35.2 | 151,018 |
| DAR 4 | 11.5 | 42.8 | 153,536 |
| DAR 6 | 13.8 | 10.1 | 156,054 |
| DAR 8 | 15.6 | 1.4 | 158,572 |
| Average DAR | 3.5 |
Note: The retention times and molecular weights are hypothetical and will vary depending on the specific antibody and experimental conditions. The molecular weight of the this compound drug-linker is assumed to be approximately 1259 Da.
References
- 1. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Fmoc-VAP-MMAE in Targeted Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Fmoc-Val-Ala-PAB-MMAE (Fmoc-VAP-MMAE), a key drug-linker conjugate for the development of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy research. This document details its mechanism of action, provides protocols for its use in ADC construction and evaluation, and presents quantitative data to guide experimental design.
Introduction
This compound is an advanced drug-linker system designed for covalent attachment to monoclonal antibodies (mAbs). It comprises three key components:
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[1][2][3][4] Its high toxicity makes it unsuitable as a standalone drug, but ideal as a payload in a targeted delivery system like an ADC.[1]
-
Valine-Alanine-p-Aminobenzylcarbamate (VAP) Linker: This linker system is engineered for stability in the systemic circulation and for selective cleavage within the target cancer cell. The dipeptide sequence (Val-Ala) is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This is followed by a self-immolative p-aminobenzylcarbamate (PAB) spacer that ensures the efficient release of the unmodified MMAE payload.
-
Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group: This temporary protecting group on the linker's reactive amine allows for controlled, stepwise synthesis and conjugation, preventing undesirable side reactions. It is removed under specific basic conditions to enable conjugation to the antibody.
The targeted delivery of MMAE via an ADC aims to increase the therapeutic window of the cytotoxic agent, maximizing its anti-tumor efficacy while minimizing off-target toxicity.
Mechanism of Action
The mechanism of action for an ADC constructed with this compound involves a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.
-
Target Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.
-
Lysosomal Trafficking and Cleavage: Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome.
-
Payload Release: Within the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Val-Ala dipeptide linker.
-
Self-Immolation and MMAE Activation: The cleavage of the dipeptide initiates the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm.
-
Inhibition of Tubulin Polymerization: Free MMAE binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, preventing the formation of the mitotic spindle, which is essential for cell division.
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).
Quantitative Data
The efficacy of ADCs constructed with VAP-MMAE is dependent on several factors, including the target antigen, the specific antibody, the drug-to-antibody ratio (DAR), and the cancer cell line being treated. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity of MMAE and MMAE-ADCs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (nM) | Reference |
| BxPC-3 | Pancreatic | Tissue Factor | Anti-TF-ADC | 1.15 | |
| PSN-1 | Pancreatic | Tissue Factor | Anti-TF-ADC | 15.53 | |
| Capan-1 | Pancreatic | Tissue Factor | Anti-TF-ADC | 105.65 | |
| Panc-1 | Pancreatic | Tissue Factor | Anti-TF-ADC | >200 | |
| BT-474 | Breast | HER2 | MF-TTZ-MMAE | 1 | |
| Karpas-299 | Non-Hodgkin's Lymphoma | CD30 | MF-BTX-MMAE | ~0.1 | |
| SKBR3 | Breast | N/A (Free Drug) | MMAE | 3.27 | |
| HEK293 | Kidney | N/A (Free Drug) | MMAE | 4.24 |
Table 2: In Vivo Efficacy of MMAE-ADCs in Xenograft Models
| ADC | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Anti-TF-ADC | BxPC-3 Pancreatic Xenograft | Nude Mice | 20 mg/kg | Significant tumor growth suppression | |
| ch10D7-MMAE | PDAC TKCC2.1 Subcutaneous Xenograft | NSG Mice | 5 mg/kg every 2 weeks | Increased median survival from 32 to 53 days | |
| ch10D7-MMAE | HEY Ovarian Intraperitoneal Xenograft | NSG Mice | 5 mg/kg every 2 weeks | Increased median survival from 31 to 60 days | |
| 1A3-MMAE | MCF7 Breast Cancer Xenograft | NSG Mice | 5 mg/kg every 4 days | Rapid tumor regression | |
| MF-TTZ-MMAE | BT-474 Breast Tumor Xenograft | Balb-c Nude Mice | 5 mg/kg | Complete tumor regression | |
| IgG1(GH2-61)-vc-MMAE | N87 Gastric Tumor Xenograft | NOD/SCID Mice | 30 mg/kg on days 0, 7, 14 | Tumor eradication |
Experimental Protocols
The development and evaluation of an ADC using this compound involves a series of well-defined experimental procedures.
Protocol 1: Antibody-Drug Conjugation with this compound
This protocol outlines the steps for conjugating this compound to a monoclonal antibody via cysteine residues.
Materials:
-
This compound
-
Monoclonal Antibody (mAb) of choice
-
Dimethylformamide (DMF)
-
Piperidine
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer (e.g., PBS with EDTA, pH 7.0-7.5)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Fmoc Deprotection of this compound:
-
Dissolve this compound in DMF.
-
Add 20% piperidine in DMF to the solution.
-
Stir at room temperature for 30-60 minutes.
-
Monitor deprotection by LC-MS.
-
Remove the solvent under vacuum to obtain the deprotected H₂N-VAP-MMAE.
-
-
Antibody Reduction:
-
Prepare the mAb in conjugation buffer.
-
Add a molar excess of TCEP to the mAb solution to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation:
-
Dissolve the deprotected H₂N-VAP-MMAE in a small amount of an organic co-solvent like DMSO.
-
Add the dissolved drug-linker to the reduced antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography.
-
-
Characterization (DAR Analysis):
-
Determine the average DAR of the purified ADC using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) or Reverse-Phase HPLC (RP-HPLC).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of the newly synthesized ADC.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized ADC, unconjugated antibody, and free MMAE
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE.
-
Add the diluted compounds to the respective wells and incubate for 72-96 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting model.
-
Protocol 3: In Vivo Xenograft Model for Efficacy Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of the ADC in an animal model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Synthesized ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).
-
-
ADC Administration:
-
Administer the ADC and control articles to the respective groups via a suitable route (e.g., intravenous injection) according to the planned dosing schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the animals.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Calculate tumor growth inhibition (TGI) and compare the tumor volumes between the treatment and control groups.
-
Analyze survival data using Kaplan-Meier curves.
-
Conclusion
This compound is a powerful and versatile drug-linker for the development of ADCs in targeted cancer therapy research. Its potent cytotoxic payload, combined with a linker designed for intracellular cleavage, provides a robust system for investigating the therapeutic potential of antibody-targeted drug delivery. The protocols and data presented in these application notes offer a foundation for researchers to design and execute meaningful preclinical studies, contributing to the advancement of next-generation cancer therapeutics.
References
Troubleshooting & Optimization
troubleshooting Fmoc-VAP-MMAE solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Fmoc-Val-Ala-PAB-MMAE (Fmoc-VAP-MMAE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to solubility issues?
This compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It consists of three main components:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A hydrophobic protecting group for the terminal amine.
-
VAP (Val-Ala-PAB): A peptide linker (Valine-Alanine-p-aminobenzyl alcohol) that is designed to be cleaved by enzymes within cancer cells.
-
MMAE (Monomethyl Auristatin E): A highly potent and hydrophobic cytotoxic agent that kills cancer cells.
The combination of the hydrophobic Fmoc group and the intrinsically hydrophobic MMAE payload contributes to the poor aqueous solubility of the entire conjugate, often leading to challenges in dissolving and handling the compound during experiments.
Q2: Which solvents are recommended for dissolving this compound?
Due to its hydrophobic nature, this compound requires organic solvents for initial dissolution. The most commonly recommended solvents are:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
For subsequent dilutions into aqueous buffers for biological assays, it is crucial to first prepare a concentrated stock solution in one of these organic solvents.
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue known as "salting out" or precipitation due to a change in solvent polarity. Here are some steps to troubleshoot this problem:
-
Slow Dilution: Add the concentrated organic stock solution dropwise into the vigorously stirring aqueous buffer. This helps to avoid localized high concentrations of the conjugate that can initiate precipitation.
-
Co-solvents: Consider using a formulation that includes co-solvents to improve solubility. A mixture of DMSO, PEG300, and a surfactant like Tween-80 in saline has been shown to be effective for similar compounds.
-
Lower Concentration: You may be exceeding the solubility limit of the conjugate in the final aqueous solution. Try preparing a more dilute final solution.
-
pH Adjustment: The pH of the aqueous buffer can influence the solubility of the peptide-linker. Experiment with buffers of different pH values, avoiding the isoelectric point (pI) of the molecule where it will be least soluble.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
Yes, gentle heating and sonication can be effective methods to aid in the dissolution of this compound.
-
Sonication: A brief sonication in an ultrasonic bath can help to break up aggregates and promote dissolution.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can also increase solubility. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Various Solvents
| Compound | Solvent | Solubility (mg/mL) | Notes |
| This compound | DMSO | ~75[1] | Requires sonication. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. |
| DMF | Soluble | Quantitative data not readily available, but generally a good solvent for similar compounds. | |
| Acetonitrile | Poorly Soluble | Generally not recommended as the primary solvent. | |
| Ethanol | Poorly Soluble | Generally not recommended as the primary solvent. | |
| Val-Ala-PAB-MMAE | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5[1] | A recommended formulation for in vivo studies. |
| Fmoc-Val-Ala-PAB-OH | DMSO | 31.25[2] | The linker portion of the molecule. |
| MMAE | DMSO | ≥ 48[3] | The cytotoxic payload. |
| DMF | ~20 | ||
| Ethanol | ~25 | ||
| Water | Insoluble[3] |
Note: The solubility of this compound can be influenced by factors such as purity, temperature, and the presence of moisture. It is always recommended to perform a small-scale solubility test before dissolving the entire sample.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilutions.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution for 1-2 minutes.
-
If the solution is not completely clear, place it in an ultrasonic bath for 5-10 minutes, or until the solid is fully dissolved. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, the stock solution should be clear. Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer for in vitro assays, minimizing precipitation.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Desired sterile aqueous buffer (e.g., PBS, cell culture media)
-
Magnetic stirrer and stir bar (optional) or vortex mixer
Procedure:
-
Bring the desired volume of aqueous buffer to room temperature.
-
If using a magnetic stirrer, place the buffer in a sterile container with a stir bar and begin stirring at a moderate speed.
-
Slowly, add the required volume of the concentrated this compound DMSO stock solution dropwise to the center of the vortex or the stirring buffer.
-
Continue to stir or vortex the solution for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, consider preparing a more dilute final concentration.
-
Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualization
Caption: Workflow for dissolving this compound and troubleshooting precipitation.
Caption: Key factors affecting the solubility of this compound.
References
Technical Support Center: Preventing Aggregation of Fmoc-VAP-MMAE ADCs
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address and prevent the aggregation of Antibody-Drug Conjugates (ADCs) utilizing the Fmoc-Val-Ala-PAB-MMAE (Fmoc-VAP-MMAE) drug-linker. Aggregation is a critical quality attribute to control, as it can compromise therapeutic efficacy, alter pharmacokinetics, and potentially induce an immunogenic response.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in my this compound ADC experiments?
A1: Aggregation of ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the conjugate.[1] Key factors include:
-
Payload Hydrophobicity: The cytotoxic payload, Monomethyl Auristatin E (MMAE), is highly hydrophobic.[2] Covalently attaching multiple MMAE molecules to the antibody's surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.
-
Drug-to-Antibody Ratio (DAR): Higher DARs typically lead to a greater propensity for aggregation due to the increased number of hydrophobic MMAE molecules per antibody.[1]
-
Linker Characteristics: The Fmoc-VAP linker itself has hydrophobic components, including the Fmoc protecting group, which can contribute to the overall hydrophobicity and aggregation tendency of the ADC.[3]
-
Conjugation Process Stress: The chemical conditions used during conjugation, such as pH, temperature, and the use of organic co-solvents, can induce conformational stress on the antibody, exposing hydrophobic regions that are normally buried.[1]
-
Suboptimal Formulation: An inappropriate buffer system (pH, ionic strength) can fail to adequately stabilize the ADC. The pH of the formulation is critical; if it is near the antibody's isoelectric point, the molecule's solubility will be at its lowest, promoting aggregation.
-
Storage and Handling: ADCs are sensitive to physical stress. Conditions such as repeated freeze-thaw cycles, exposure to high temperatures, and mechanical stress (e.g., vigorous shaking) can all induce aggregation.
Q2: How can I optimize my formulation to prevent aggregation?
A2: A systematic approach to formulation development is crucial. Key parameters to optimize include:
-
pH and Buffer Selection: The pH should be optimized to maintain the stability and solubility of the ADC, typically avoiding the isoelectric point of the antibody. A common starting point for antibody-based therapeutics is a pH range of 5.5-7.0.
-
Ionic Strength: Adjusting the ionic strength with salts (e.g., NaCl) can help to minimize electrostatic interactions between ADC molecules.
-
Excipients: These additives are essential for stabilizing the ADC's structure and preventing aggregation. They work through various mechanisms, such as preferential exclusion, shielding hydrophobic patches, and preventing surface adsorption.
Q3: Which excipients are most effective, and what are their mechanisms of action?
A3: Several classes of excipients are used to stabilize ADCs. Often, a combination is required for optimal effect.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are highly effective at preventing aggregation at interfaces (air-water, solid-water) and can also stabilize the protein structure by minimizing hydrophobic interactions.
-
Sugars/Polyols (e.g., Sucrose, Trehalose, Mannitol): These excipients act as cryoprotectants and stabilizers. They are preferentially excluded from the protein surface, which leads to a thermodynamically unfavorable state that favors the native, compact conformation of the antibody.
-
Amino Acids (e.g., Arginine, Glycine, Proline): Amino acids can suppress aggregation in multiple ways. Arginine, for example, is known to interact with hydrophobic patches on the protein surface, preventing protein-protein interactions. Glycine can also increase the stability of the native protein structure.
Q4: Can the conjugation strategy itself influence aggregation?
A4: Absolutely. The conjugation process is a critical point where aggregation can be initiated.
-
Site-Specific Conjugation: Modern site-specific conjugation technologies can produce more homogeneous ADCs with a defined DAR. This can lead to more predictable and potentially lower aggregation profiles compared to traditional methods that result in a heterogeneous mixture of species.
-
"Lock-Release" Technology: This approach involves immobilizing the antibodies on a solid support during the conjugation step. This physical separation prevents intermolecular interactions and aggregation while the hydrophobic payload-linker is being attached. The ADC is then released into an optimized, stabilizing formulation buffer.
Troubleshooting Guide
If you observe high molecular weight (HMW) species, or aggregates, during analysis, use the following table to identify potential causes and implement corrective actions.
| Observation | Potential Cause | Recommended Action |
| Aggregation appears immediately after conjugation | Conjugation Process Stress: The reaction conditions (pH, co-solvents) are destabilizing the antibody. | - Optimize the conjugation buffer with stabilizing excipients. - Consider a "lock-release" solid-phase conjugation method to prevent intermolecular interactions. |
| Aggregation appears during buffer exchange or purification | Colloidal Instability: The ADC is unstable in the purification or final formulation buffer. | - Ensure the final formulation buffer has an optimal pH and ionic strength. - Add stabilizing excipients (e.g., surfactants, sugars) to the formulation buffer before introducing the ADC. |
| Aggregation increases over time during storage | Inadequate Formulation: The current formulation does not provide sufficient long-term stability. | - Perform a formulation screening study to identify optimal buffer composition and excipients. - Ensure proper storage conditions (temperature, protection from light). |
| Inconsistent aggregation levels between batches | Process Variability: Inconsistent execution of the conjugation or formulation protocol. | - Standardize all process parameters, including incubation times, temperatures, and mixing speeds. - Ensure raw materials are of consistent quality. |
Data Presentation
The following tables provide representative data on how formulation conditions can impact the aggregation of MMAE-based ADCs. While this data is for a trastuzumab-MMAE conjugate, the principles are directly applicable to this compound ADCs due to the shared hydrophobic MMAE payload.
Table 1: Effect of pH and Excipients on ADC Aggregation (Data is illustrative, based on typical behavior of MMAE ADCs)
| Formulation Buffer | % Monomer | % Aggregate | % Fragment |
| 20 mM Histidine, pH 6.0 | 98.5 | 1.2 | 0.3 |
| 20 mM Histidine, pH 6.0, 250 mM Sucrose | 99.1 | 0.7 | 0.2 |
| 20 mM Histidine, pH 6.0, 250 mM Sucrose, 0.02% Polysorbate 20 | 99.5 | 0.4 | 0.1 |
| 20 mM Citrate, pH 5.0 | 97.2 | 2.5 | 0.3 |
Table 2: Aggregation of Trastuzumab-MMAE ADC (DAR = 8) Under Thermal Stress (Adapted from published data to illustrate temperature effects)
| Storage Temperature | Storage Duration | Aggregation (%) |
| 4°C | 2 days | Moderately aggregated |
| 40°C | 2 days | >95% |
Experimental Protocols
1. Protocol: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight (HMW) species (aggregates), monomer, and low molecular weight (LMW) species (fragments) of an this compound ADC.
Materials:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC)
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another optimized buffer. For hydrophobic ADCs, the addition of an organic modifier like 15% isopropanol or acetonitrile may be needed to improve peak shape.
-
This compound ADC sample
-
0.22 µm syringe filters (low protein binding)
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.8-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter if necessary to remove any large particulates.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. HMW species (aggregates) will elute first, followed by the main monomer peak, and then any LMW fragments.
-
Data Analysis: Integrate the peak areas for each species. Calculate the percentage of each species relative to the total integrated area to determine the purity and aggregation level of the sample.
2. Protocol: Dynamic Light Scattering (DLS) for Aggregation Screening
Objective: To rapidly assess the aggregation state and hydrodynamic radius of the ADC in different formulation buffers.
Materials:
-
DLS instrument (e.g., Wyatt DynaPro Plate Reader, Malvern Zetasizer)
-
Low-volume cuvettes or multi-well plates (e.g., 96- or 384-well)
-
ADC stock solution
-
Panel of screening buffers (e.g., different pH, excipients)
Methodology:
-
Sample Preparation: Prepare a series of ADC samples (e.g., at 0.5-1.0 mg/mL) in the different screening buffers. Ensure all solutions are filtered and free of dust.
-
Instrument Setup: Set the instrument parameters (e.g., temperature, measurement duration, number of acquisitions) according to the manufacturer's guidelines.
-
Measurement: Place the cuvette or plate into the DLS instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Data Analysis: The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
Monomeric ADC: Will show a single, narrow peak with a low PDI (<0.2).
-
Aggregated ADC: Will show a second peak at a larger hydrodynamic radius or a significant increase in the average particle size and PDI.
-
-
Comparison: Compare the results across the different buffer conditions to identify the formulation that best maintains the ADC in its monomeric state.
Visualizations
Caption: Key drivers leading to ADC aggregation.
Caption: Overview of aggregation prevention strategies.
Caption: Workflow for analyzing ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the self-assembly and cytocompatibility of conjugates of Fmoc (9-fluorenylmethoxycarbonyl) with hydrophobic, aromatic, or charged amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-VAP-MMAE Conjugation Efficiency
Welcome to the technical support center for optimizing the conjugation of Fmoc-Val-Ala-PAB-MMAE (Fmoc-VAP-MMAE) to antibodies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the preparation of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a drug-linker conjugate used in the development of ADCs.[1][2] It consists of:
-
Fmoc (Fluorenylmethyloxycarbonyl chloride): A protecting group on the N-terminus of the linker, which is typically removed during the synthesis process before conjugation to the antibody.
-
VAP (Valine-Alanine-p-aminobenzyloxycarbonyl): This is a peptide linker that includes a protease-cleavable valine-citrulline (often abbreviated as VC, though here it is VA) dipeptide sequence and a self-immolative p-aminobenzyloxycarbonyl (PAB) spacer.[3] The linker is designed to be stable in circulation but is cleaved by lysosomal enzymes like cathepsin B upon internalization into target tumor cells.[4][5]
-
MMAE (Monomethyl Auristatin E): A highly potent anti-tubulin agent that induces apoptosis in dividing cells.
Q2: What is the mechanism of conjugation for a maleimide-containing linker to an antibody?
A2: The most common method for conjugating maleimide-containing linkers to an antibody involves a Michael addition reaction. This process typically includes the following steps:
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to expose free sulfhydryl (thiol) groups.
-
Thiol-Maleimide Reaction: The maleimide group on the drug-linker reacts specifically with the exposed sulfhydryl groups on the antibody, forming a stable thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5.
Q3: What are the critical quality attributes (CQAs) to monitor during and after conjugation?
A3: Key CQAs for ADCs include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody. This is a critical parameter that affects both the efficacy and safety of the ADC.
-
Purity and Heterogeneity: Assessing the presence of unconjugated antibody, free drug-linker, and different drug-loaded species.
-
Aggregation: The formation of high molecular weight species, which can impact the stability, efficacy, and immunogenicity of the ADC.
-
In Vitro Cytotoxicity: Confirming that the ADC maintains its cell-killing potency after conjugation.
Q4: Which analytical techniques are recommended for ADC characterization?
A4: A variety of analytical methods are used to characterize ADCs:
-
UV/Vis Spectroscopy: A straightforward method for determining the DAR, provided the antibody and drug have distinct absorbance maxima.
-
Chromatography:
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution and assess heterogeneity.
-
Size Exclusion Chromatography (SEC): To quantify aggregates and fragments.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): For quantifying free drug and assessing purity.
-
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight of the intact ADC and its subunits, confirming the DAR and identifying any modifications.
-
Capillary Electrophoresis (CE): To assess charge heterogeneity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | 1. Incomplete reduction of antibody disulfide bonds. 2. Re-oxidation of sulfhydryl groups before conjugation. 3. Insufficient molar excess of the this compound linker. 4. Hydrolysis of the maleimide group on the linker. 5. Suboptimal reaction pH. | 1. Ensure the reducing agent (e.g., TCEP) is fresh and used at the appropriate concentration and incubation time. 2. Proceed with the conjugation step immediately after removing the reducing agent. 3. Increase the molar excess of the drug-linker (a 10-20 fold excess is a good starting point). 4. Prepare the maleimide-linker solution in a dry, biocompatible organic solvent like DMSO or DMF and add it to the reaction buffer just before use. 5. Maintain the reaction pH between 6.5 and 7.5 for optimal thiol-maleimide reaction efficiency. |
| High Levels of Aggregation | 1. Increased hydrophobicity of the ADC due to the attached drug-linker. 2. Thermal stress during the conjugation reaction. 3. Unfavorable buffer conditions (pH, salt concentration). 4. High drug loading (high DAR species are more prone to aggregation). | 1. Consider using hydrophilic linkers (e.g., containing PEG groups) if possible. 2. Perform the conjugation reaction at a lower temperature (e.g., 4°C), though this may require a longer reaction time. 3. Optimize buffer conditions. Avoid pH values close to the isoelectric point of the antibody. 4. Optimize the reduction and conjugation conditions to achieve a lower average DAR. |
| Presence of Free Drug-Linker in Final Product | 1. Inefficient purification after the conjugation reaction. 2. Instability of the thioether bond (retro-Michael reaction). | 1. Use appropriate purification methods such as SEC or tangential flow filtration to remove excess, unreacted drug-linker. 2. After conjugation, consider a step to hydrolyze the thiosuccinimide ring by adjusting the pH to 8.5-9.0, which can increase stability. Re-neutralize the solution for storage. |
| Loss of ADC Potency | 1. Deconjugation of the drug-linker during storage or in vitro assay. 2. Modification of critical antibody residues affecting antigen binding. 3. Aggregation of the ADC. | 1. Assess the stability of the conjugate over time using HIC or RP-HPLC. Consider strategies to improve linker stability as mentioned above. 2. Perform functional assays (e.g., ELISA) to confirm that the ADC retains its binding affinity to the target antigen. 3. Monitor and control aggregation levels using SEC. |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
-
Buffer Exchange: Prepare the antibody in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reduction:
-
Prepare a fresh stock solution of TCEP (tris(2-carboxyethyl)phosphine).
-
Add TCEP to the antibody solution at a final molar excess of 2-5 equivalents per antibody.
-
Incubate at 37°C for 30-60 minutes.
-
-
Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column or tangential flow filtration, exchanging the antibody into the conjugation buffer (pH 6.5-7.5).
Protocol 2: Conjugation of this compound to Reduced Antibody
-
Prepare Drug-Linker Solution: Dissolve the maleimide-activated this compound in a minimal amount of a dry, biocompatible co-solvent like DMSO.
-
Conjugation Reaction:
-
Immediately add the drug-linker solution to the reduced antibody solution. The molar ratio of the drug-linker to the antibody will influence the final DAR. A starting point of 10-20 fold molar excess of the linker is recommended.
-
Incubate the reaction at room temperature or 4°C for 1-2 hours with gentle mixing.
-
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetyl-cysteine.
-
Purification: Purify the ADC to remove unreacted drug-linker, quenching agent, and any aggregates. This is typically done using SEC or tangential flow filtration.
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using HIC, SEC, and/or LC-MS.
Visualizations
Diagram 1: this compound Conjugation Workflow
Caption: Workflow for the conjugation of this compound to an antibody.
Diagram 2: Thiol-Maleimide Reaction Pathway
Caption: The chemical pathway of thiol-maleimide conjugation and a common side reaction.
References
Technical Support Center: Fmoc-VAP-MMAE Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Fmoc-VAP-MMAE in plasma and buffer solutions. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It consists of three main parts:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A protecting group for the terminal amine. It is known to be stable under acidic conditions but can be removed by bases.
-
VAP (Val-Ala-PAB): A linker system composed of the dipeptide Valine-Alanine (Val-Ala) and a p-aminobenzyl (PAB) spacer. The Val-Ala component is designed to be cleaved by specific enzymes, such as Cathepsin B, which are often found in high concentrations within tumor cells.
-
MMAE (Monomethyl Auristatin E): A potent anti-tubulin agent that inhibits cell division, leading to apoptosis of cancer cells.
Q2: How stable is the VAP linker in plasma?
A2: The stability of the Val-Ala-PAB (VAP) linker, and the closely related Val-Cit-PAB linker, is highly dependent on the species from which the plasma is derived. In human and primate plasma, these linkers are generally stable, which is crucial for minimizing off-target toxicity of an ADC.[1] However, in rodent plasma, particularly from mice, the Val-Ala linker is known to be significantly less stable due to cleavage by an enzyme called carboxylesterase 1c (Ces1c).[2] This can lead to premature release of the cytotoxic payload in preclinical mouse models.
Q3: What is the expected stability of the Fmoc group in plasma and physiological buffers?
Q4: Can this compound be used directly in cell-based assays?
A4: While not its primary design, it could be used. However, the presence of the Fmoc group may hinder its intended biological activity. For the VAP linker to be cleaved by intracellular enzymes like Cathepsin B, the conjugate needs to be internalized by the cell. The bulky and hydrophobic Fmoc group might interfere with this process or with the enzyme's ability to access the cleavage site. For most applications, the Fmoc group would be removed, and the resulting VAP-MMAE linker would be conjugated to an antibody or other targeting moiety.
Troubleshooting Guide
Issue 1: Premature cleavage of the VAP linker is observed in an in vitro mouse plasma stability assay.
-
Possible Cause: This is an expected outcome. The Val-Ala linker is known to be susceptible to cleavage by mouse carboxylesterase 1c.[2]
-
Recommendation:
-
Acknowledge this inherent instability in mouse models and consider it when interpreting preclinical data.
-
If a more stable linker is required for mouse studies, consider alternative linker technologies that are not susceptible to this enzyme.
-
For assessing the stability of the linker intended for human use, it is highly recommended to use human or primate plasma for in vitro assays.
-
Issue 2: The concentration of intact this compound decreases over time in a physiological buffer (e.g., PBS, pH 7.4) at 37°C.
-
Possible Cause 1: Hydrolysis of the Linker or MMAE. While the Val-Ala linker is generally stable in PBS, some slow hydrolysis may occur over extended periods, especially at elevated temperatures.
-
Possible Cause 2: Adsorption to Surfaces. The hydrophobic nature of the Fmoc group and MMAE can lead to non-specific binding to plasticware (e.g., microplates, tubes).
-
Recommendation:
-
Include control samples to assess the stability of the buffer itself.
-
Use low-binding labware to minimize adsorption.
-
Consider adding a small percentage of an organic solvent like DMSO or a non-ionic surfactant to the buffer to improve solubility and reduce non-specific binding, but be mindful of its potential effects on downstream applications.
-
Issue 3: Inconsistent results are obtained between different batches of plasma.
-
Possible Cause: There can be significant variability in the enzymatic activity between different lots of commercially available plasma, as well as between plasma from different individual donors.[4]
-
Recommendation:
-
Whenever possible, use pooled plasma from multiple donors to average out individual variations.
-
If using single-donor plasma, be aware of the potential for variability and consider testing multiple donors.
-
Always include positive and negative controls in your stability assays to ensure the consistency of the plasma batch. A compound known to be stable and one known to be rapidly metabolized in plasma are good choices for controls.
-
Quantitative Data Summary
The following tables summarize the stability data for related Val-Ala and Val-Cit linkers in plasma and buffer. Note that direct quantitative stability data for the complete this compound conjugate is not widely available, and these tables provide an indication of the linker's behavior.
Table 1: Stability of Val-Ala/Val-Cit-PABC-MMAE Linkers in Plasma
| Species | Linker | Condition | Stability Metric | Reference |
| Human | Val-Cit | Plasma, 37°C | <1% release after 6 days | |
| Monkey | Val-Cit | Plasma, 37°C | <1% release after 6 days | |
| Rat | Val-Cit | Plasma, 37°C | ~2.5% release after 6 days | |
| Mouse | Val-Cit | Plasma, 37°C | ~25% release after 6 days | |
| Mouse | Val-Ala | Plasma | Hydrolyzed within 1 hour |
Table 2: Stability of Val-Ala/Val-Cit-PABC-MMAE Linkers in Buffer
| Buffer | Linker | Condition | Stability Metric | Reference |
| PBS (pH 7.4) | Val-Cit | 37°C | <1% release after 6 days | |
| PBS (pH 7.4) | Val-Ala | 37°C | Stable for at least 7 days |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for this compound
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Thaw frozen plasma (human, rat, or mouse) at 37°C. It is recommended to use pooled plasma.
-
Prepare a positive control (a compound with known instability in the selected plasma) and a negative control (a compound with known stability).
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the this compound stock solution into the pre-warmed plasma to achieve a final concentration typically in the range of 1-10 µM. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid protein precipitation.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. A 3:1 ratio of solvent to plasma is common.
-
Vortex the samples vigorously to ensure thorough mixing and protein precipitation.
-
-
Sample Processing:
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of intact this compound.
-
Monitor for the appearance of potential degradation products, such as VAP-MMAE (indicating Fmoc cleavage) or free MMAE (indicating linker cleavage).
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) of the compound in plasma.
-
Protocol 2: Buffer Stability Assay for this compound
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the desired buffer solution (e.g., Phosphate Buffered Saline, pH 7.4).
-
-
Incubation:
-
Dilute the this compound stock solution in the buffer to the desired final concentration.
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
-
Time-Point Sampling and Analysis:
-
At various time points, take aliquots and analyze them directly by HPLC or LC-MS to determine the concentration of the intact compound.
-
Visualizations
Caption: Workflow for Plasma Stability Assay.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc Deprotection from Peptide Linkers
Welcome to the technical support center for troubleshooting challenges related to the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from peptide linkers. This resource is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common hurdles in your peptide synthesis workflows.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Fmoc deprotection step, providing potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| Incomplete Fmoc Removal | 1. Peptide Aggregation: The growing peptide chain can form secondary structures (e.g., β-sheets) that hinder reagent access.[1][2][3] This is common for hydrophobic sequences. 2. Steric Hindrance: Bulky amino acid side chains near the N-terminus can block the approach of the deprotecting base.[1][4] 3. Poor Resin Swelling/Solvation: Inadequate swelling of the resin can limit reagent diffusion. 4. Insufficient Reagent Concentration or Reaction Time: Standard protocols may not be sufficient for "difficult" sequences. | 1. Modify Deprotection Protocol: a. Increase reaction time or perform a double deprotection. b. Gently warm the reaction to 30-35°C to disrupt secondary structures. 2. Use Stronger/Alternative Deprotection Reagents: a. Add 1-2% DBU to the piperidine solution. DBU is a stronger, non-nucleophilic base that can accelerate deprotection. b. Use a DBU/piperazine cocktail (e.g., 2% DBU, 5% piperazine in NMP), which has been shown to be highly efficient and can reduce side reactions like diketopiperazine formation. 3. Improve Solvation: a. Switch to a more effective solvent like N-methylpyrrolidone (NMP). b. Incorporate chaotropic agents or use a resin with PEG linkers to reduce aggregation. |
| Aspartimide Formation | 1. Sequence-Dependent Cyclization: Asp-Xxx sequences, particularly Asp-Gly, Asp-Asn, and Asp-Ser, are prone to this side reaction. 2. Strong Basic Conditions: Prolonged exposure to strong bases like piperidine can catalyze aspartimide formation. | 1. Modify Deprotection Conditions: a. Use a weaker base such as piperazine or dipropylamine. b. Add a weak acid like 0.1 M HOBt or 1% formic acid to the deprotection solution to buffer the basicity. c. Reduce deprotection time to the minimum required for complete Fmoc removal. |
| Diketopiperazine (DKP) Formation | 1. N-terminal Dipeptide Cyclization: The first two amino acids on the linker are susceptible to cyclizing and cleaving from the resin. This is especially problematic for sequences containing Proline. | 1. Use a Sterically Hindered Linker: Resins with bulky linkers, such as 2-chlorotrityl chloride resin, can suppress DKP formation. 2. Modify the Synthetic Strategy: a. Introduce the problematic dipeptide as a single building block. 3. Use Alternative Deprotection Reagents: A cocktail of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF. |
| Racemization | 1. Prolonged Exposure to Basic Conditions: Basic conditions can lead to the epimerization of optically active amino acids, especially Cysteine and Histidine. | 1. Use Milder Deprotection Conditions: Employ shorter deprotection times or use a less basic reagent. 2. Optimize Coupling: When coupling racemization-prone amino acids, use a less basic activation method. |
Frequently Asked Questions (FAQs)
Q1: What is the standard reagent for Fmoc removal and why are alternatives sometimes needed?
A1: The standard reagent for Fmoc deprotection is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). While effective, piperidine can lead to side reactions such as aspartimide formation, diketopiperazine (DKP) formation, and racemization, especially in sensitive or "difficult" peptide sequences. Alternatives are sought to mitigate these side reactions, improve deprotection efficiency for sterically hindered residues, and address issues arising from peptide aggregation.
Q2: How can I detect incomplete Fmoc deprotection?
A2: Several methods can be used to detect incomplete Fmoc removal:
-
Qualitative Colorimetric Tests: The Kaiser (ninhydrin) test is widely used to detect free primary amines. A negative result (yellow beads) after deprotection suggests the Fmoc group is still present. For secondary amines like proline, the Chloranil test is used.
-
UV-Vis Spectrophotometry: The removal of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that absorbs light around 301-312 nm. Monitoring this absorbance in the effluent from the reaction vessel allows for real-time tracking of the deprotection reaction.
-
HPLC/Mass Spectrometry: Analysis of a small, cleaved sample of the crude peptide by RP-HPLC can reveal a peak corresponding to the Fmoc-protected peptide (+222.24 Da), which can be confirmed by mass spectrometry.
Q3: Which amino acids are particularly challenging for Fmoc removal?
A3: Sterically hindered amino acids with bulky side chains can impede the approach of the deprotecting base. Common examples include:
-
β-branched amino acids: Valine (Val) and Isoleucine (Ile).
-
α,α-disubstituted amino acids like Aminoisobutyric acid (Aib).
-
Amino acids with bulky side-chain protecting groups.
-
Sequences with adjacent bulky residues, such as Trp-Trp dipeptides, can also be challenging due to aggregation and steric hindrance.
Q4: What is DBU and when should I use it for Fmoc removal?
A4: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that removes the Fmoc group much faster than piperidine. It is particularly useful when Fmoc deprotection is slow or incomplete due to peptide aggregation or steric hindrance. DBU is often used at low concentrations (e.g., 2%) in combination with piperidine or piperazine, which act as scavengers for the dibenzofulvene byproduct. Caution should be exercised when using DBU with sequences containing Aspartic Acid (Asp), as it can catalyze aspartimide formation.
Q5: How does the choice of peptide linker affect Fmoc deprotection?
A5: The peptide linker itself is generally stable to the basic conditions of Fmoc deprotection. However, the linker can influence side reactions. For example, peptides attached to benzyl alcohol-based linkers (like Wang resin) are more prone to diketopiperazine formation, especially with C-terminal Gly or Pro residues. Using more sterically hindered trityl-based linkers can reduce this side reaction. Highly acid-sensitive linkers, such as those on Rink Acid or 2-chlorotrityl resins, are generally compatible with standard and alternative Fmoc deprotection conditions.
Comparative Data of Deprotection Reagents
The selection of a deprotection reagent can significantly impact the efficiency of Fmoc removal and the prevalence of side reactions. The following tables summarize the performance of various deprotection cocktails.
Table 1: Relative Efficiency of Different Deprotection Cocktails for Hindered Residues
| Deprotection Cocktail | Conditions | Relative Efficiency (%) | Notes |
| 20% Piperidine in DMF | 2 x 10 min | 85-95% | Standard conditions, may be insufficient for highly aggregated sequences. |
| 20% Piperidine in DMF | 1 x 30 min | ~90% | Extended time may improve efficiency but increases risk of side reactions. |
| 50% Morpholine in DMF | 20-30 min | Variable | Milder conditions, often used for sensitive glycopeptides to minimize side reactions. |
| 2% DBU / 2% Piperidine in DMF | 2 x 15 min | >99% | Highly effective for sterically hindered residues. DBU is a strong, non-nucleophilic base. |
| 2% DBU / 5% Piperazine in NMP | 2 x 5-15 min | >99% | Very rapid and efficient; also shown to suppress diketopiperazine formation. |
Efficiency is defined as the percentage of Fmoc group removed under the specified conditions for a sterically hindered or aggregation-prone sequence.
Table 2: Impact of Deprotection Reagent on Aspartimide Formation
| Peptide Sequence | Deprotection Reagent | Aspartimide Formation (%) | Reference |
| Asp-Gly Sequence | 20% Piperidine in DMF | High | |
| Asp-Gly Sequence | Piperazine or Dipropylamine | Reduced | |
| Asp-Gly Sequence | 20% Piperidine / 0.1 M HOBt in DMF | Significantly Reduced | |
| Asp-Ser Sequence | 5% Piperazine / 2% DBU / 1% Formic Acid in DMF | Low |
Note: The absolute percentage of side product formation is highly sequence-dependent and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is suitable for routine peptide synthesis.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 10-20 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the fulvene-piperidine adduct.
-
Monitoring (Optional): Collect the filtrate from the deprotection step and measure the absorbance at ~301 nm to monitor the release of the Fmoc-adduct.
Protocol 2: Enhanced Fmoc Deprotection for Difficult Sequences using DBU
This protocol is recommended for sterically hindered amino acids or aggregated sequences.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes and then drain the solvent.
-
Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF.
-
First Deprotection: Add the deprotection cocktail to the resin and agitate for 15 minutes.
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection (Recommended): Add a fresh portion of the DBU/piperidine reagent and agitate for another 15 minutes.
-
Wash: Drain the reagent and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the bases before proceeding to the next coupling step.
Protocol 3: Qualitative Monitoring of Fmoc Removal (Kaiser Test)
This test detects the presence of free primary amines on the resin.
-
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Wash the resin beads thoroughly with DMF and then with ethanol.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 100-120°C for 5 minutes.
-
Observe the color:
-
Blue/Purple beads: Positive result, indicating the presence of free primary amines (successful Fmoc removal).
-
Yellow/Colorless beads: Negative result, indicating that the Fmoc group is still attached.
-
-
Visualizations
Caption: Standard workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting incomplete Fmoc deprotection.
References
Technical Support Center: Improving Drug-to-Antibody Ratio with Fmoc-VAP-MMAE
Welcome to the technical support center for utilizing Fmoc-VAP-MMAE to enhance the drug-to-antibody ratio (DAR) in your antibody-drug conjugate (ADC) research. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the drug-to-antibody ratio (DAR)?
A1: this compound is a drug-linker conjugate composed of three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A temporary protecting group on the linker. Its removal under specific conditions is a critical step before conjugation to the antibody.
-
VAP (Valine-Alanine-PABC): A cleavable linker system. The valine-citrulline (vc) dipeptide is designed to be cleaved by enzymes like cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring targeted release of the payload. The PABC (p-aminobenzyl carbamate) acts as a self-immolative spacer.
-
MMAE (Monomethyl Auristatin E): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1]
The use of a pre-formed drug-linker with a protecting group like Fmoc allows for more controlled and efficient conjugation to the antibody, which can contribute to a more homogeneous ADC product with a consistent DAR.
Q2: What is the mechanism of action for an ADC created with this compound?
A2: An ADC created with this drug-linker targets cancer cells via the specificity of the monoclonal antibody. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized. Inside the cell, the linker is cleaved by lysosomal proteases, releasing the highly cytotoxic MMAE payload. The released MMAE then disrupts the microtubule network, leading to cell death.
Q3: What are the primary challenges when working with this compound?
A3: The main challenges include ensuring complete Fmoc deprotection, optimizing the antibody reduction and conjugation steps to achieve the desired DAR, and preventing ADC aggregation due to the hydrophobicity of MMAE. Careful control of reaction conditions and thorough purification are crucial for producing a stable and effective ADC.
Q4: Which analytical techniques are recommended for characterizing the DAR of my this compound ADC?
A4: Several methods can be used to determine the DAR:
-
Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species based on the number of conjugated drug-linkers.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to analyze the light and heavy chains of the antibody separately after reduction, providing information on drug distribution.
-
Mass Spectrometry (MS): Provides precise mass measurements of the intact ADC or its subunits, allowing for accurate DAR determination and identification of different ADC species.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and characterization of ADCs using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete Fmoc deprotection of the drug-linker. | Ensure complete removal of the Fmoc group by using fresh deprotection reagents (e.g., 20% piperidine in DMF) and optimizing reaction time. Monitor deprotection completion using HPLC. |
| Insufficient reduction of antibody disulfide bonds. | Optimize the concentration of the reducing agent (e.g., TCEP) and the reaction time. Perform a buffer exchange to remove excess reducing agent before adding the drug-linker. | |
| Low conjugation efficiency. | Ensure the purity of the antibody is high (>95%). Optimize the molar ratio of the drug-linker to the antibody. Ensure the conjugation buffer is free of primary amines (e.g., Tris) and at an appropriate pH. | |
| ADC Aggregation | High hydrophobicity of the MMAE payload. | Optimize the formulation by adjusting the pH and including stabilizing excipients. Aim for a lower, more homogeneous DAR (typically 2-4), as higher DARs increase hydrophobicity. |
| Improper storage or handling. | Avoid multiple freeze-thaw cycles. Store the ADC at the recommended temperature in a suitable formulation buffer. | |
| Heterogeneous ADC Product | Inconsistent conjugation reaction. | Ensure precise control over reaction parameters such as temperature, pH, and reaction time. Thoroughly purify the ADC to remove unconjugated antibody and excess drug-linker. |
| Presence of impurities in the drug-linker. | Use highly pure this compound. Characterize the drug-linker before conjugation to confirm its identity and purity. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Fmoc Deprotection of this compound
-
Dissolve the this compound in anhydrous N,N-dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF to the this compound solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the completion of the deprotection by reverse-phase HPLC.
-
Upon completion, purify the deprotected VAP-MMAE by preparative HPLC.
-
Lyophilize the purified product to obtain a solid.
Protocol 2: Antibody Reduction and Conjugation
-
Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.4. If the buffer contains primary amines, perform a buffer exchange.
-
Reduction: Add a freshly prepared solution of a reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP) to the antibody solution. The molar excess of TCEP will determine the extent of disulfide bond reduction and ultimately influence the DAR. Incubate at 37°C for 1-2 hours.
-
Purification: Remove the excess reducing agent using a desalting column or tangential flow filtration, exchanging the buffer to a conjugation-compatible buffer (e.g., PBS with EDTA).
-
Conjugation: Immediately add the deprotected VAP-MMAE (dissolved in a co-solvent like DMSO) to the reduced antibody solution. The molar ratio of the drug-linker to the antibody should be optimized based on the desired DAR.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding an excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the linker.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using a suitable method like size-exclusion chromatography (SEC) or tangential flow filtration.
Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the purified ADC to a concentration of approximately 1 mg/mL in the HIC mobile phase A.
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: Integrate the peak areas for each ADC species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Visualizations
Experimental Workflow for ADC Preparation
Caption: Workflow for the preparation of an ADC using this compound.
ADC Characterization Workflow
Caption: Workflow for the analytical characterization of the purified ADC.
Signaling Pathway of MMAE-based ADCs
Caption: Mechanism of action of an MMAE-based antibody-drug conjugate.
References
Technical Support Center: Fmoc-VAP-MMAE Conjugation
Welcome to the technical support center for Fmoc-VAP-MMAE conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and purification of this antibody-drug conjugate (ADC) linker-payload.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the Fmoc-Val-Ala-PAB-MMAE drug-linker and its subsequent conjugation to an antibody.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield During Peptide Synthesis (Fmoc-Val-Ala-PAB) | 1. Incomplete Fmoc deprotection. 2. Inefficient amino acid coupling. 3. Peptide aggregation on the solid-phase resin. | 1. Increase deprotection time or perform a second deprotection step. Consider using a stronger deprotection cocktail (e.g., DBU-containing solutions). Monitor completion with a Kaiser test. 2. Ensure coupling reagents (e.g., HATU, HBTU) are fresh and anhydrous. Use a different coupling reagent if necessary. 3. Switch to a solvent like N-methylpyrrolidone (NMP) or add chaotropic salts. Consider microwave-assisted synthesis to disrupt aggregation. |
| Side Product Formation During Peptide Synthesis | 1. Aspartimide Formation: Occurs with sequences containing Asp, leading to racemization. 2. Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, causing cleavage from the resin. 3. Racemization: Basic conditions of Fmoc deprotection can cause epimerization, especially at the C-terminus. | 1. Use a milder deprotection base like piperazine instead of piperidine. Add a weak acid like HOBt to the deprotection solution to buffer the basicity.[1] 2. Synthesize the problematic dipeptide as a single unit. Use a more sterically hindered resin, such as 2-chlorotrityl chloride resin. 3. Use shorter deprotection times or a milder base. For susceptible amino acids, employ less basic activation methods during coupling. |
| Low Yield in MMAE Conjugation to Peptide Linker | 1. Incomplete activation of the linker's carboxylic acid. 2. Degradation of MMAE. 3. Poor solubility of reactants. | 1. Ensure coupling reagents are fresh. Use an appropriate excess of the activated linker. 2. Handle MMAE according to supplier recommendations, protecting it from light and moisture. 3. Perform the reaction in a suitable anhydrous solvent like DMF or DMSO. |
| ADC Aggregation During or After Conjugation | 1. High drug-to-antibody ratio (DAR) increases the hydrophobicity of the ADC, a known issue with MMAE.[2][3] 2. Unfavorable buffer conditions (pH, ionic strength). 3. High ADC concentration. | 1. Aim for a lower average DAR (typically 2-4 for MMAE-based ADCs).[4][5] Purify the ADC to remove highly conjugated species using techniques like Hydrophobic Interaction Chromatography (HIC). 2. Screen different buffer systems (e.g., phosphate, histidine) and pH values to optimize solubility. 3. Work with lower ADC concentrations during conjugation and for final formulation. |
| Inconsistent Drug-to-Antibody Ratio (DAR) | 1. Incomplete reduction of antibody disulfide bonds. 2. Re-oxidation of thiols before conjugation. 3. Variability in the linker-drug to antibody molar ratio. | 1. Ensure the reducing agent (e.g., TCEP, DTT) is active and used at the correct concentration and for a sufficient duration. 2. Proceed with conjugation immediately after removing the reducing agent. 3. Precisely control the stoichiometry of the reactants. Perform small-scale optimizations to determine the optimal molar excess of the drug-linker. |
| Premature Cleavage of the Linker | 1. Instability of the Val-Ala linker in the experimental matrix (e.g., mouse plasma). 2. Presence of contaminating proteases. | 1. Be aware that Val-Ala linkers can be susceptible to enzymatic cleavage by carboxylesterases in rodent plasma. For in vivo studies in rodents, this may be an unavoidable side reaction. 2. Ensure all reagents and buffers are sterile and free from protease contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of the Fmoc-Val-Ala-PAB linker?
A1: The primary side reactions occur during the repetitive Fmoc deprotection step in solid-phase peptide synthesis. These include:
-
Aspartimide Formation: This involves the cyclization of an aspartic acid residue, which can lead to the formation of difficult-to-separate β- and iso-aspartyl peptides.
-
Diketopiperazine (DKP) Formation: The N-terminal dipeptide can cyclize and cleave from the resin, resulting in a loss of yield. This is particularly common for sequences containing proline.
-
Racemization: The basic conditions required for Fmoc removal can lead to the epimerization of amino acids, compromising the stereochemical purity of the peptide.
Q2: Why is my ADC aggregating after conjugation with MMAE?
A2: Aggregation is a common issue with MMAE-based ADCs due to the high hydrophobicity of the MMAE payload. The tendency to aggregate increases with a higher drug-to-antibody ratio (DAR). Studies have shown that MMAE ADCs with a DAR of 8 can be highly prone to aggregation, while those with a DAR of 2-4 exhibit better stability. To mitigate this, it is crucial to control the DAR during conjugation and use formulation buffers that enhance ADC solubility.
Q3: How can I accurately determine the DAR of my VAP-MMAE ADC?
A3: The drug-to-antibody ratio is a critical quality attribute of an ADC. The two most common methods for determining DAR are:
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on their hydrophobicity. Since each conjugated MMAE molecule increases the overall hydrophobicity, HIC can resolve species with different numbers of drug-linkers (e.g., DAR 0, 2, 4, 6, 8).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method, often coupled with mass spectrometry (LC-MS), is used to analyze the ADC after it has been reduced to separate the light and heavy chains. By measuring the mass of the chains, the number of attached drug-linkers can be determined, and the average DAR can be calculated.
Q4: My Fmoc-Val-Ala-PAB-MMAE conjugate appears stable in human plasma but degrades in mouse plasma during preclinical studies. Why?
A4: This is a known phenomenon for ADCs containing valine-dipeptide linkers like Val-Ala or Val-Cit. Mouse plasma contains a high concentration of the enzyme Carboxylesterase 1C (Ces1C), which can prematurely cleave the dipeptide linker. Human plasma has significantly lower levels of this enzyme, leading to greater stability. This discrepancy is a critical consideration for the preclinical evaluation of ADCs.
Q5: What is the purpose of the PAB (p-aminobenzyl) group in the linker?
A5: The PAB group functions as a "self-immolative" spacer. After the Val-Ala dipeptide is cleaved by an intracellular protease like Cathepsin B, the PAB group becomes unstable and spontaneously undergoes a 1,6-elimination reaction. This cascade ensures the efficient and clean release of the unmodified MMAE payload inside the target cell.
Quantitative Data Summary
The following tables provide illustrative quantitative data based on studies of similar peptide linkers and MMAE conjugates. Actual results will vary based on specific experimental conditions.
Table 1: Illustrative Impact of Deprotection Reagent on Side Product Formation in Fmoc-SPPS
| Deprotection Reagent | Peptide Sequence Context | Aspartimide Formation (%) | Reference |
| 20% Piperidine in DMF | Sensitive (e.g., -Asp-Gly-) | 10 - 30% | |
| 5% Piperazine / 2% DBU in DMF | Sensitive (e.g., -Asp-Gly-) | < 5% |
Table 2: Example Aggregation Levels of MMAE ADCs with Varying DAR
| ADC | Average DAR | Storage Condition | Aggregation (%) | Reference |
| Trastuzumab-vc-MMAE | 3.4 | 6 days in human plasma | ~25-30% | |
| Trastuzumab-vc-MMAE | 4.6 | 6 days in human plasma | ~30-35% | |
| Trastuzumab-MMAE | 8 | 2 days at 40°C | >95% |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Val-Ala-PAB-MMAE Drug-Linker
This protocol outlines the key steps for synthesizing the drug-linker conjugate prior to antibody attachment.
-
Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Val-Ala-PAB:
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).
-
First Amino Acid Loading: Couple Fmoc-Ala-OH to the resin using diisopropylethylamine (DIPEA) in DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group. Monitor completion with a Kaiser test.
-
Second Amino Acid Coupling: Couple Fmoc-Val-OH using a coupling agent like HATU in DMF.
-
PAB Moiety Coupling: After Fmoc deprotection of Valine, couple the p-aminobenzyl alcohol (PAB-OH) moiety.
-
Cleavage: Cleave the Fmoc-Val-Ala-PAB linker from the resin using a mild acid solution (e.g., 1% TFA in DCM).
-
-
Conjugation to MMAE:
-
Dissolution: Dissolve the purified Fmoc-Val-Ala-PAB-OH linker (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.
-
Coupling: Add coupling reagents such as HOBt (1.0 eq.) and a suitable carbodiimide or HATU, along with a base like DIPEA.
-
Monitoring: Monitor the reaction by LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Purification: Purify the crude this compound by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final drug-linker as a solid.
-
Protocol 2: Characterization of ADC by RP-HPLC for DAR Determination
-
Sample Preparation (Antibody Reduction):
-
Prepare the ADC sample at a concentration of ~1 mg/mL in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
HPLC Analysis:
-
Column: Use a reverse-phase column suitable for protein analysis (e.g., a C4 or C8 column).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Run a linear gradient from ~20% to 60% Mobile Phase B over 30 minutes.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: Integrate the peaks corresponding to the light chain, and the heavy chain with 0, 1, 2, or 3 drug-linkers attached. Calculate the weighted average DAR based on the peak areas.
-
Diagrams
Caption: Workflow for the synthesis of the this compound drug-linker.
Caption: A logical workflow for troubleshooting common ADC conjugation issues.
References
dealing with premature linker cleavage of VAP-MMAE
Welcome to the technical support center for VAP-MMAE antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting premature linker cleavage and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is VAP-MMAE and how does it work?
VAP-MMAE is an antibody-drug conjugate. It consists of three components:
-
VAP: A monoclonal antibody that targets a specific antigen on the surface of tumor cells.
-
MMAE (Monomethyl Auristatin E): A potent cytotoxic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
-
vc-Linker: A valine-citrulline dipeptide linker designed to be cleaved by enzymes within the cancer cell.[3]
The VAP antibody binds to the tumor cell, and the ADC is internalized. Inside the cell's lysosomes, the vc-linker is cleaved by the enzyme cathepsin B, releasing the MMAE payload to kill the cancer cell.[4][5]
Q2: What is premature linker cleavage and why is it a concern?
Premature linker cleavage is the release of the MMAE payload into the bloodstream before the ADC reaches the target tumor cell. This is a significant concern because the non-targeted release of the highly toxic MMAE can lead to off-target toxicities, such as neutropenia and thrombocytopenia. It also reduces the amount of payload delivered to the tumor, potentially decreasing the therapeutic efficacy of the ADC.
Q3: What are the primary causes of premature linker cleavage of VAP-MMAE?
The primary causes of premature cleavage of the vc-linker include:
-
Extracellular Proteases: Enzymes in the bloodstream, such as neutrophil elastase, can cleave the valine-citrulline linker.
-
Species-Specific Plasma Enzymes: Rodent plasma, particularly from mice, contains carboxylesterase 1C (Ces1C), which is known to cleave the vc-linker, leading to significantly lower stability in preclinical mouse models compared to human plasma.
Q4: How does the stability of VAP-MMAE differ between preclinical models and humans?
The vc-linker is generally stable in human plasma. However, it is notably unstable in mouse plasma due to the activity of carboxylesterase 1C. This can lead to a rapid release of MMAE in mouse studies, which may not be representative of the ADC's behavior in humans. Rat plasma also shows some degree of linker instability, but typically less than mouse plasma.
Q5: How does the Drug-to-Antibody Ratio (DAR) affect the stability of VAP-MMAE?
The Drug-to-Antibody Ratio (DAR) is the average number of MMAE molecules conjugated to each VAP antibody. A higher DAR can increase the hydrophobicity of the ADC, which may lead to aggregation and faster clearance from circulation. While a higher DAR can increase potency, ADCs with a very high DAR (e.g., >8) can suffer from decreased efficacy in vivo due to this rapid clearance. Most clinically developed vc-MMAE ADCs have an average DAR of 3-4.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with VAP-MMAE.
Issue 1: High Levels of Free MMAE Detected in In Vitro Plasma Stability Assays
If you observe unexpectedly high levels of free MMAE in your plasma stability assays, consider the following:
-
Plasma Source: If using mouse plasma, high levels of cleavage are expected due to carboxylesterase 1C. For more predictive data, consider using human plasma or Ces1c knockout mice.
-
Assay Conditions: Ensure that the incubation temperature is maintained at 37°C and that the plasma has been handled and stored correctly to maintain the activity of endogenous enzymes.
-
Analytical Method: Verify the accuracy and sensitivity of your LC-MS/MS method for detecting free MMAE. Ensure proper separation of the ADC from the free payload during sample preparation.
Issue 2: Inconsistent IC50 Values in Cytotoxicity Assays
Variability in IC50 values from cell-based cytotoxicity assays is a common issue. Here are some potential causes and solutions:
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent, low passage number. Genetic drift in higher passage cells can alter antigen expression and sensitivity to MMAE.
-
Antigen Expression Levels: Confirm the expression level of the target antigen on your cell line using flow cytometry. Low or variable antigen expression will lead to inconsistent ADC uptake and cytotoxicity.
-
Assay Duration: MMAE is a tubulin inhibitor and requires cells to enter mitosis to exert its effect. Ensure your assay duration (typically 72-96 hours) is sufficient for the payload to act.
-
Reagent Preparation and Handling: Prepare fresh serial dilutions of the VAP-MMAE for each experiment. Avoid repeated freeze-thaw cycles of the ADC stock solution to prevent aggregation.
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
If your VAP-MMAE shows high potency in cell-based assays but poor efficacy in animal models, consider the following:
-
Premature Cleavage In Vivo: As mentioned, this is a significant issue in mouse models. The rapid release of MMAE can lead to toxicity and reduced tumor delivery. Quantify the levels of intact ADC and free MMAE in the plasma of your animal model over time.
-
ADC Pharmacokinetics: A high DAR or aggregation can lead to rapid clearance of the ADC, reducing its exposure to the tumor. Characterize the pharmacokinetic profile of your VAP-MMAE.
-
Tumor Microenvironment: The accessibility of the target antigen and the enzymatic activity within the tumor microenvironment can influence ADC efficacy.
Data Presentation
Table 1: Comparative Stability of vc-MMAE in Different Plasma Sources
| Plasma Source | Relative Stability | Key Cleavage Enzyme(s) | Reference |
| Human | High | Low levels of extracellular proteases | |
| Cynomolgus Monkey | High | Low levels of extracellular proteases | |
| Rat | Moderate | Carboxylesterases | |
| Mouse | Low | Carboxylesterase 1C (Ces1C) |
Table 2: Representative IC50 Values of MMAE in Various Cancer Cell Lines
| Cell Line | Cancer Type | MMAE IC50 (nM) | Reference |
| BxPC-3 | Pancreatic | 0.97 | |
| PSN-1 | Pancreatic | 0.99 | |
| Capan-1 | Pancreatic | 1.10 | |
| Panc-1 | Pancreatic | 1.16 | |
| SKBR3 | Breast | 3.27 | |
| HEK293 | Kidney | 4.24 | |
| MDA-MB-453 | Breast | 1.9 | |
| T-47D | Breast | 5.5 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of VAP-MMAE and quantify the release of free MMAE in plasma.
Materials:
-
VAP-MMAE
-
Human, rat, or mouse plasma (sodium heparin or K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Spike VAP-MMAE into the plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma samples.
-
To precipitate proteins and release the free MMAE, add 3 volumes of cold acetonitrile to the plasma aliquots.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the free MMAE.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of free MMAE.
-
Calculate the percentage of MMAE released at each time point relative to the initial total conjugated MMAE.
Protocol 2: Cathepsin B Cleavage Assay
This protocol is for assessing the specific cleavage of the vc-linker by cathepsin B.
Materials:
-
VAP-MMAE
-
Recombinant human cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well plate
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Activate cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.
-
In a 96-well plate, add VAP-MMAE to a final concentration of 10 µM in assay buffer.
-
Initiate the reaction by adding the activated cathepsin B to a final concentration of 50 nM.
-
Include a negative control with VAP-MMAE in assay buffer without cathepsin B.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 3 volumes of cold acetonitrile.
-
Process the samples as described in the plasma stability assay (steps 6-9) to quantify the released MMAE.
-
Plot the concentration of released MMAE over time to determine the cleavage rate.
Protocol 3: Cell-Based Cytotoxicity (MTT) Assay
This protocol measures the cytotoxic effect of VAP-MMAE on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
VAP-MMAE and an isotype control ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.
-
Prepare serial dilutions of VAP-MMAE and the isotype control ADC in complete medium.
-
Remove the old medium and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate at 37°C for 72-96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Mechanism of VAP-MMAE action and premature cleavage.
Caption: Troubleshooting inconsistent IC50 values.
Caption: Workflow for in vitro plasma stability assay.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of the Maleimide-Thiol Linkage
Welcome to the technical support center for maleimide-thiol conjugation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on enhancing the stability of maleimide-thiol linkages in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of the maleimide-thiol linkage?
A1: The conventional thiosuccinimide linkage formed from the reaction of a maleimide and a thiol is susceptible to two main degradation pathways, particularly under physiological conditions:
-
Retro-Michael Reaction: This is a reversible process where the thiol can disassociate from the maleimide. In a biological environment rich in other thiols, such as glutathione or human serum albumin, this can lead to an exchange reaction. The original thiol is replaced by another, leading to "payload migration" and potential off-target effects of the conjugated molecule.[1][2]
-
Hydrolysis: The succinimide ring of the maleimide is susceptible to hydrolysis, which involves the opening of the ring.[3] While hydrolysis of the unreacted maleimide renders it inactive for conjugation, hydrolysis of the thiosuccinimide adduct can be beneficial, as it forms a stable, ring-opened succinamic acid thioether that is resistant to the retro-Michael reaction.[4][5]
Q2: My conjugation reaction has a low yield. What are the common causes and how can I troubleshoot this?
A2: Low conjugation efficiency can arise from several factors. Here is a systematic guide to troubleshooting this issue:
-
Assess Maleimide Reactivity:
-
Potential Cause: Maleimide hydrolysis. Maleimides are unstable in aqueous solutions, especially at neutral to high pH, and can hydrolyze, rendering them unreactive towards thiols.
-
Solution: Always prepare fresh solutions of maleimide reagents in a dry, water-miscible, and biocompatible solvent like DMSO or DMF and use them immediately. Avoid storing maleimide reagents in aqueous buffers.
-
-
Verify Thiol Availability:
-
Potential Cause: Thiol oxidation. Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. This can be catalyzed by the presence of divalent metals.
-
Solution: If your protein or peptide has disulfide bonds, they must be reduced prior to conjugation.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding the maleimide reagent.
-
DTT (dithiothreitol): A strong reducing agent, but excess DTT must be removed before conjugation to prevent it from reacting with the maleimide.
-
-
To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM).
-
-
Optimize Reaction Conditions:
-
Potential Cause: Suboptimal pH. The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. Below pH 6.5, the reaction slows down. Above pH 7.5, the maleimide becomes more susceptible to hydrolysis and reaction with amines (e.g., lysine residues).
-
Solution: Maintain the reaction pH within the 6.5-7.5 range for optimal and selective conjugation.
-
Potential Cause: Incorrect stoichiometry. An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation.
-
Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.
-
Q3: How can I enhance the stability of my maleimide-thiol conjugate?
A3: Several strategies can be employed to improve the stability of the maleimide-thiol linkage:
-
Promote Hydrolysis of the Thiosuccinimide Ring: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether. This can be achieved by:
-
Using maleimides with N-substituents that have electron-withdrawing properties to accelerate ring-opening hydrolysis.
-
Incubating the conjugate at a slightly basic pH (e.g., pH 8-9) for a controlled period to facilitate hydrolysis, though caution must be taken to avoid other side reactions.
-
-
Utilize Thiazine Formation: For peptides or proteins with an N-terminal cysteine, a spontaneous rearrangement can occur where the N-terminal amine attacks the succinimide ring, leading to a more stable six-membered thiazine ring. This rearrangement is favored at neutral to basic pH.
-
Employ Next-Generation Maleimides (NGMs): These are engineered maleimides, such as dibromomaleimides, that can bridge disulfide bonds, resulting in more stable and homogeneous conjugates.
-
Consider Alternative Thiol-Reactive Reagents: Reagents such as carbonylacrylics and vinyl pyridiniums react with thiols to form highly stable thioether linkages that are resistant to degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of maleimide reagent. | Prepare maleimide stock solution fresh in anhydrous DMSO or DMF. |
| Oxidation of thiol groups to disulfides. | Reduce disulfide bonds with TCEP prior to conjugation. Use degassed buffers with EDTA. | |
| Incorrect reaction pH. | Maintain reaction pH between 6.5 and 7.5. | |
| Incorrect stoichiometry. | Optimize the molar ratio of maleimide to thiol (start with a 10-20 fold excess of maleimide). | |
| Conjugate Instability (Loss of Payload) | Retro-Michael reaction (thiol exchange). | Induce hydrolysis of the thiosuccinimide ring post-conjugation. Use next-generation maleimides or alternative thiol-reactive linkers. |
| Formation of Unwanted Byproducts | Reaction with amines (e.g., lysine). | Perform the conjugation at a pH below 7.5 to maintain thiol selectivity. |
| Thiazine rearrangement with N-terminal cysteine. | If thiazine formation is undesired, perform the conjugation at a more acidic pH (e.g., 5.5) to keep the N-terminal amine protonated. Alternatively, acetylate the N-terminal cysteine. |
Quantitative Data Summary
Table 1: Half-life of Maleimide-Thiol Adducts (Thiosuccinimide Ethers) under Physiological Conditions (pH 7.4, 37°C)
| Maleimide Adduct | Half-life of Conversion (in the presence of Glutathione) | Reference |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | 20 - 80 hours | |
| N-ethylmaleimide (NEM) - N-acetylcysteine | 20 - 80 hours | |
| Conventional N-alkyl maleimides | > 1 week |
Table 2: Influence of N-Substituents on the Rate of Thiosuccinimide Ring Hydrolysis (pH 7.4, 37°C)
| N-Substituent of Maleimide | Half-life of Hydrolysis (t1/2,Hyd) | Fold Increase vs. N-alkyl | Reference |
| N-alkyl | ~200 - 300 hours | 1x | |
| N-aminoethyl (positively charged) | ~0.4 hours | ~500 - 750x |
Table 3: Comparative Stability of Different Linker Chemistries in Human Plasma/Serum
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Reference |
| Conventional Maleimide (Thioether) | ADC in human plasma | 7 days | ~50% | |
| "Bridging" Disulfide (Next-Gen Maleimide) | ADC in human plasma | 7 days | >95% | |
| Thiazine | In the presence of glutathione | Not specified | Over 20 times less susceptible to glutathione adduct formation than standard maleimide conjugate. | |
| Vinylpyrimidine | Human Serum | 8 days | ~100% |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines a general procedure for conjugating a maleimide-containing molecule to a thiol-containing protein.
Materials:
-
Protein with free thiol groups (or reduced disulfide bonds)
-
Maleimide-containing reagent
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5 (degassed)
-
(Optional) TCEP solution
-
(Optional) Quenching solution: Cysteine or 2-mercaptoethanol
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be conjugated in the degassed Conjugation Buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100x molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.
-
Prepare Maleimide Stock Solution: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold). Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) Quench Reaction: Add a quenching solution to react with any excess maleimide.
-
Purification: Purify the conjugate from unreacted reagents using an SEC column equilibrated with a suitable buffer (e.g., PBS).
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
This protocol is for intentionally hydrolyzing the thiosuccinimide ring after conjugation to form a stable succinamic acid thioether.
Materials:
-
Purified maleimide-thiol conjugate
-
Hydrolysis Buffer: e.g., Phosphate buffer, pH 8.0-9.0
Procedure:
-
After purification of the maleimide-thiol conjugate (from Protocol 1), exchange the buffer to the Hydrolysis Buffer.
-
Incubate the conjugate solution at room temperature or 37°C. The incubation time will depend on the specific maleimide used and should be optimized. For maleimides with electron-withdrawing N-substituents, hydrolysis can be rapid.
-
Monitor the hydrolysis reaction by LC-MS to confirm the mass shift corresponding to the addition of a water molecule.
-
Once hydrolysis is complete, exchange the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4).
Protocol 3: In Vitro Plasma Stability Assay
This protocol is to assess the stability of the conjugate in a biologically relevant matrix.
Materials:
-
Purified conjugate
-
Human or other species plasma
-
Incubator at 37°C
-
Analysis method (e.g., LC-MS, ELISA)
Procedure:
-
Dilute the conjugate to a final concentration in plasma (e.g., 100 µg/mL).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 3, 7 days), take aliquots of the plasma-conjugate mixture.
-
Analyze the aliquots to determine the amount of intact conjugate remaining. This can be done by LC-MS to measure the drug-to-antibody ratio (DAR) or by ELISA to quantify the concentration of the intact conjugate.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.
Visualizations
Caption: Instability pathways of the maleimide-thiol linkage.
Caption: Key strategies for stabilizing the maleimide-thiol linkage.
Caption: Troubleshooting workflow for low conjugation yield.
References
Validation & Comparative
A Comparative Guide to Protease-Cleavable Linkers in Antibody-Drug Conjugates: Fmoc-VAP-MMAE vs. Mc-VC-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation and the efficiency of payload release within the target tumor cell. This guide provides an objective comparison of two prominent protease-cleavable linker-payload systems: the well-established Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl-Monomethyl Auristatin E (Mc-VC-PAB-MMAE) and the alternative Fmoc-Valine-Alanine-Proline-Monomethyl Auristatin E (Fmoc-VAP-MMAE).
This comparison is supported by experimental data, detailed methodologies for key validation assays, and visualizations to clarify the underlying mechanisms and workflows.
At a Glance: Structural and Mechanistic Differences
The core distinction between these two systems lies in their peptide sequences, which are designed for cleavage by lysosomal proteases like Cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[1][]
-
Mc-VC-PAB-MMAE: This is a widely used and clinically validated linker system.[3] It features a Valine-Citrulline (VC) dipeptide that is a highly efficient substrate for Cathepsin B.[1] The Maleimidocaproyl (Mc) group facilitates covalent attachment to cysteine residues on the antibody, while the p-Aminobenzyloxycarbonyl (PAB) functions as a self-immolative spacer, ensuring the release of the unmodified cytotoxic payload, Monomethyl Auristatin E (MMAE), upon cleavage of the VC sequence.[3]
-
This compound: This linker-drug conjugate utilizes a Valine-Alanine-Proline (VAP) tripeptide sequence. The presence of a Fluorenylmethyloxycarbonyl (Fmoc) protecting group suggests this is a precursor for ADC synthesis, where the Fmoc group is removed to enable conjugation. The performance of this linker is largely inferred from studies comparing Val-Ala (VA) linkers to VC linkers, as direct comparative data for the VAP sequence is limited. The Val-Ala component is also recognized and cleaved by Cathepsin B, though potentially at a different rate than Val-Cit.
Quantitative Performance Comparison
The selection between different peptide linkers involves a trade-off between cleavage efficiency, stability, and the overall physicochemical properties of the resulting ADC. The following tables summarize key quantitative data, primarily comparing the Val-Cit and Val-Ala dipeptides as a proxy for the VAP linker.
Table 1: Comparative Physicochemical and Biological Properties
| Property | Mc-VC-PAB-MMAE | This compound (inferred from Val-Ala data) | Impact on ADC Development |
| Hydrophobicity | Higher | Lower | Lower hydrophobicity of the Val-Ala component can reduce the propensity for ADC aggregation, a critical manufacturing and stability concern. |
| Aggregation | Increased tendency for aggregation, especially at higher DARs. | Reduced aggregation, even at higher DARs. | The lower aggregation of Val-Ala containing ADCs allows for the production of more homogenous conjugates with potentially higher drug-to-antibody ratios. |
| Achievable DAR | Lower achievable DAR with hydrophobic payloads due to aggregation. | Higher achievable DAR (up to 7.4 with limited aggregation has been reported for Val-Ala). | Val-Ala is advantageous for conjugating highly lipophilic payloads where a high DAR is desired for enhanced potency. |
Table 2: Comparative Stability and Efficacy
| Parameter | Mc-VC-PAB-MMAE | This compound (inferred from Val-Ala data) | Species | Comments |
| Plasma Stability | Stable | Stable | Human | Both Val-Cit and Val-Ala linkers exhibit high stability in human plasma, which is crucial for clinical translation. |
| Unstable (t½ ≈ 4.6 - 80 hours) | More stable than Val-Cit (t½ ≈ 23 hours in one study) | Mouse | Val-Cit linkers are susceptible to premature cleavage by mouse carboxylesterase 1c (Ces1c), complicating preclinical evaluation. Val-Ala shows improved, but not complete, stability. | |
| Cathepsin B Cleavage Rate | Higher | Lower (approximately half the rate of Val-Cit in some studies) | In Vitro | The faster cleavage of Val-Cit may allow for more rapid payload release within the target cell. |
| In Vitro Cytotoxicity (IC50) | Potent | Potent | Cancer Cell Lines | Both linker types, when conjugated to potent payloads like MMAE, result in ADCs with high cytotoxicity. Specific IC50 values are highly dependent on the antibody, target antigen, and cell line. |
Mechanism of Action and Experimental Workflows
The therapeutic effect of ADCs with these linkers is initiated by a series of events, from binding to the target cell to the ultimate release of the cytotoxic payload.
Chemical Structures and Cleavage Mechanisms
The precise chemical structures dictate the stability and release characteristics of the linkers.
Experimental Protocols
Validating the performance of these linkers requires a suite of standardized in vitro assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature payload release in plasma.
Methodology:
-
Sample Preparation: Dilute the ADC to a final concentration (e.g., 50 µg/mL) in human and mouse plasma, as well as a control buffer (e.g., PBS).
-
Incubation: Incubate all samples at 37°C for a time course (e.g., 0, 24, 48, 96, and 168 hours).
-
Quantification of Intact ADC (ELISA-based):
-
At each time point, coat a 96-well plate with an anti-human IgG antibody to capture the ADC.
-
After washing, add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the payload.
-
Add a substrate and measure the signal to determine the concentration of intact ADC.
-
-
Quantification of Released Payload (LC-MS):
-
At each time point, precipitate plasma proteins from an aliquot of the sample using a solvent like acetonitrile.
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the free payload (MMAE).
-
-
Data Analysis: Calculate the half-life of the intact ADC and the rate of payload release over time.
Protocol 2: Cathepsin B-Mediated Cleavage Assay
Objective: To determine the susceptibility and kinetics of linker cleavage by Cathepsin B.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing 0.04 mM DTT).
-
Reconstitute purified human Cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).
-
Prepare a stock solution of the ADC in an appropriate solvent.
-
-
Reaction Setup:
-
In a 96-well plate, add the ADC to the assay buffer to a final concentration (e.g., 1 µM).
-
Initiate the reaction by adding the activated Cathepsin B solution.
-
-
Time Course Analysis:
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Analysis (LC-MS): Analyze the quenched samples by LC-MS to quantify the amount of released MMAE.
-
Data Analysis: Plot the concentration of released MMAE over time to determine the cleavage rate. Kinetic parameters (kcat and KM) can be derived by measuring initial rates at various ADC concentrations.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and free MMAE in cell culture medium. Replace the medium in the wells with the drug-containing medium.
-
Incubation: Incubate the plates at 37°C for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for MMAE).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated controls. Plot the dose-response curve and determine the IC50 value using non-linear regression.
Conclusion and Future Perspectives
The choice between Mc-VC-PAB-MMAE and a VAP-based linker is a nuanced decision that must be guided by the specific goals of the ADC program.
-
Mc-VC-PAB-MMAE remains the industry standard with extensive clinical validation. Its rapid cleavage by Cathepsin B is advantageous for efficient payload release. However, its higher hydrophobicity can lead to aggregation issues, and its instability in mouse plasma presents a significant challenge for preclinical assessment, often requiring the use of specialized animal models.
-
A VAP-based linker , inferred from data on Val-Ala linkers, offers the significant advantage of lower hydrophobicity. This can mitigate aggregation, allowing for the development of ADCs with higher drug-to-antibody ratios, which is particularly beneficial for hydrophobic payloads. While the cleavage rate may be slower than that of Val-Cit, it is generally sufficient for effective payload delivery. The improved stability in mouse plasma also simplifies preclinical evaluation.
For novel ADC development, particularly with challenging hydrophobic payloads or where a high DAR is desired, a Val-Ala-containing linker like VAP presents a compelling alternative to the traditional Val-Cit. However, for programs aiming to leverage the wealth of clinical data and established manufacturing processes, Mc-VC-PAB-MMAE remains a robust and validated choice. The continued exploration of novel peptide sequences and linker technologies will undoubtedly lead to the development of next-generation ADCs with even wider therapeutic windows.
References
A Head-to-Head Comparison: Cleavable Fmoc-VAP-MMAE vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, the molecular bridge between the antibody and the payload, is a critical determinant of an ADC's efficacy and safety profile. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design. This guide provides an objective, data-driven comparison of Fmoc-VAP-MMAE, a cleavable linker-payload conjugate, with non-cleavable linker technologies.
Introduction to Linker Technologies in ADCs
Linkers are not merely passive tethers; they are sophisticated chemical entities that must maintain stability in systemic circulation to prevent premature drug release and associated off-target toxicity. Upon reaching the tumor, the linker must facilitate the efficient release of the cytotoxic payload. The two primary strategies to achieve this are cleavable and non-cleavable linkers.
This compound: A Cleavable Linker System
This compound is a drug-linker conjugate where "VAP" represents a dipeptide sequence of Valine-Alanine, connected to a p-aminobenzyl carbamate (PAB) self-immolative spacer, which is in turn attached to the potent tubulin inhibitor, Monomethyl Auristatin E (MMAE). The Fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group used during synthesis. The Val-Ala dipeptide is designed to be selectively cleaved by proteases, such as Cathepsin B, which are highly expressed in the lysosomes of tumor cells. This enzymatic cleavage initiates a cascade that leads to the release of the unmodified, fully active MMAE payload inside the target cell.
Non-Cleavable Linkers: A Stability-Focused Approach
In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC linker in Trastuzumab emtansine), lack a specific chemical motive for cleavage. The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome. This process liberates the payload still attached to the linker and a single amino acid residue from the antibody.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two linker technologies lies in their payload release mechanisms, which has profound implications for their biological activity.
Cleavable Linker (VAP-MMAE) Mechanism
ADCs with VAP-MMAE linkers are internalized into the target cancer cell and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the Val-Ala peptide bond by Cathepsin B. This cleavage triggers the self-immolation of the PAB spacer, releasing the unmodified MMAE payload into the cytoplasm. A key feature of this mechanism is the potential for a "bystander effect." The released, membrane-permeable MMAE can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.
Non-Cleavable Linker Mechanism
ADCs employing non-cleavable linkers also undergo internalization and trafficking to the lysosome. However, the payload is only released after the entire antibody is degraded into its constituent amino acids by lysosomal proteases. This results in the release of a payload-linker-amino acid complex. This charged metabolite is generally less membrane-permeable, which significantly reduces the bystander effect. Consequently, the cytotoxic activity is largely confined to the antigen-positive target cell.
Quantitative Performance Data
The choice between a cleavable and non-cleavable linker significantly impacts the performance of an ADC. Below is a summary of quantitative data from various studies comparing the in vitro cytotoxicity, and plasma stability of ADCs with these two linker types.
In Vitro Cytotoxicity
The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 | Citation |
| Trastuzumab-Sulfatase Linker-MMAE | Cleavable (Sulfatase) | HER2+ | HER2 | 61 and 111 pM | [1] |
| Trastuzumab-Val-Ala-MMAE | Cleavable (Val-Ala) | HER2+ | HER2 | 92 pM | [1] |
| Trastuzumab-Non-cleavable-MMAE | Non-cleavable | HER2+ | HER2 | 609 pM | [1] |
| Trastuzumab-β-galactosidase Linker-MMAE | Cleavable (β-galactosidase) | SKBR3 | HER2 | 8.8 pM | [1] |
| Trastuzumab-Val-Cit-MMAE | Cleavable (Val-Cit) | SKBR3 | HER2 | 14.3 pM | [1] |
| Kadcyla® (T-DM1) | Non-cleavable (SMCC) | SKBR3 | HER2 | 33 pM | |
| mil40-vc-MMAE | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated | |
| mil40-Cys-linker-MMAE | Non-cleavable | BT-474 | HER2 | ~1 x 10⁻¹¹ M | |
| mil40-Cys-linker-MMAE | Non-cleavable | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ M |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1), the drug-to-antibody ratio (DAR), and the specific experimental conditions.
Plasma Stability
Plasma stability is a critical parameter that influences the safety and efficacy of an ADC. Higher stability in plasma minimizes premature payload release and off-target toxicity.
| Linker Type | Linker Example | Plasma Source | Stability Metric | Value | Citation |
| Peptide | Val-Ala | Mouse | Hydrolyzed | Within 1 hour | |
| Peptide | Val-Cit | Mouse | Hydrolyzed | Within 1 hour | |
| Peptide | Val-Cit | Human | Half-life (t1/2) | ~230 days | |
| Hydrazone | Phenylketone-derived | Human and Mouse | Half-life (t1/2) | ~2 days | |
| Non-cleavable | Thioether (e.g., SMCC) | In vivo | High | Generally more stable than cleavable linkers |
Summary of Comparison
| Feature | This compound (Cleavable) | Non-Cleavable Linkers |
| Payload Release Mechanism | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B). | Complete degradation of the antibody in the lysosome. |
| Released Payload | Unmodified, potent payload (MMAE). | Payload attached to the linker and an amino acid residue. |
| Plasma Stability | Generally lower than non-cleavable linkers, can be susceptible to premature cleavage in rodent plasma. | High, leading to a more stable ADC in circulation and potentially a better safety profile. |
| Bystander Effect | High, due to the release of membrane-permeable MMAE. | Low to negligible, as the released payload is charged and less permeable. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | May be less effective against antigen-negative cells within the tumor. |
| Off-Target Toxicity | Higher potential due to the possibility of premature payload release and the bystander effect. | Lower potential due to higher stability and a limited bystander effect. |
| Dependence on Target Biology | Dependent on high expression of specific proteases in the lysosome. | Highly dependent on efficient internalization and lysosomal trafficking of the ADC. |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs (with cleavable and non-cleavable linkers)
-
Unconjugated antibody and free payload (as controls)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control articles in complete medium. Replace the existing medium with 100 µL of the diluted compounds.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours for tubulin inhibitors).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vitro Plasma Stability Assay
This assay determines the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.
Materials:
-
Test ADC
-
Plasma from relevant species (e.g., human, mouse)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS)
-
Reagents for sample processing (e.g., immunoaffinity capture beads)
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma.
-
Time-Point Sampling: Incubate the samples at 37°C and collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze the aliquots at -80°C.
-
Sample Analysis (Intact ADC):
-
Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads).
-
Analyze the intact ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload loss.
-
-
Sample Analysis (Released Payload):
-
Extract the free payload from the plasma samples.
-
Quantify the released payload using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and calculate the half-life.
In Vivo Efficacy Study (Xenograft Mouse Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
Procedure:
-
Xenograft Model Establishment:
-
Subcutaneously implant human tumor cells expressing the target antigen into immunocompromised mice.
-
Monitor tumor growth until they reach an average volume of 100-150 mm³.
-
Randomize mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADCs (cleavable and non-cleavable) and control articles (e.g., vehicle, unconjugated antibody) intravenously at specified doses and schedules.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the general health of the mice for signs of toxicity.
-
-
Data Analysis:
-
Plot mean tumor volume versus time for each treatment group.
-
Calculate tumor growth inhibition (TGI) to quantify the anti-tumor efficacy.
-
Assess toxicity based on body weight changes and clinical observations.
-
Conclusion
The decision between a cleavable linker like VAP-MMAE and a non-cleavable linker is a critical juncture in ADC development, with each approach offering a distinct set of advantages and disadvantages.
This compound and other protease-cleavable linkers provide the advantage of releasing an unmodified, highly potent payload, which can induce a bystander effect beneficial for treating heterogeneous tumors. However, this comes with a potential trade-off of lower plasma stability and a higher risk of off-target toxicity.
Non-cleavable linkers offer superior plasma stability, which can translate to a wider therapeutic window and a more favorable safety profile. The localized release of a less permeable payload-linker complex minimizes the bystander effect, making this approach potentially better suited for homogeneous tumors with high antigen expression.
Ultimately, the optimal linker strategy is context-dependent and should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the desired balance between potent efficacy and safety for a given therapeutic indication. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation necessary to make an informed decision.
References
A Comparative Guide to Purity Validation of Fmoc-VAP-MMAE Conjugate
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of antibody-drug conjugate (ADC) components is critical to ensuring the safety and efficacy of these complex therapeutics. Fmoc-VAP-MMAE, a drug-linker conjugate comprising a fluorenylmethyloxycarbonyl (Fmoc) protected peptide linker (Val-Ala-PAB) and the potent cytotoxic agent monomethyl auristatin E (MMAE), requires rigorous purity assessment before its conjugation to a monoclonal antibody. This guide provides a comparative overview of three key analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the most established and widely used method for purity analysis of peptide-drug conjugates.[1][2] Capillary Electrophoresis (CE) offers an orthogonal approach, separating molecules based on their charge-to-size ratio, which can be particularly advantageous for resolving closely related impurities.[1][3][4] Quantitative NMR (qNMR) is an absolute quantification method that can determine purity without the need for a reference standard of the analyte itself, providing a high degree of accuracy.
The selection of an appropriate analytical method depends on various factors, including the specific impurities to be detected, the required level of sensitivity and precision, and the stage of drug development. A multi-faceted approach, often employing HPLC as the primary method with CE or qNMR as an orthogonal technique, provides the most comprehensive purity profile.
Data Presentation
The following table summarizes the typical performance characteristics of HPLC, CE, and qNMR for the purity validation of a this compound conjugate. The data presented is representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Separation based on hydrophobicity | Separation based on charge-to-size ratio | Absolute quantification based on nuclear spin properties |
| Purity Range | 90-100% | 90-100% | 95-100% |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% | ~0.3% |
| Precision (RSD%) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Analysis Time | 20-40 minutes | 15-30 minutes | 10-20 minutes per sample |
| Strengths | Robust, high resolution, widely available | High efficiency, low sample consumption, orthogonal selectivity | Absolute quantification, no reference standard needed, structural information |
| Limitations | May require derivatization, potential for co-elution | Sensitive to matrix effects, lower loading capacity | Lower sensitivity, requires specialized equipment and expertise |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This protocol describes a general reverse-phase HPLC (RP-HPLC) method for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Sample Diluent: 50:50 (v/v) ACN/Water
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 30 25 70 26 90 28 90 29 30 | 35 | 30 |
-
-
Data Analysis: The purity of the this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Capillary Electrophoresis (CE) Method for Purity Determination
This protocol provides a general method for the purity analysis of this compound using Capillary Zone Electrophoresis (CZE).
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Reagents:
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5
-
Sample Diluent: Water
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the sample diluent to a concentration of approximately 0.5 mg/mL.
-
CE Conditions:
-
Voltage: 20 kV
-
Capillary Temperature: 25°C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection Wavelength: 214 nm
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the electropherogram.
Quantitative NMR (qNMR) Method for Purity Determination
This protocol outlines a general procedure for determining the absolute purity of this compound using ¹H-qNMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard (IS) of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic peak of the this compound and a peak of the internal standard.
-
Calculate the purity of the this compound using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizations
Caption: Experimental workflow for this compound purity validation by HPLC.
Caption: Logical relationship of analytical methods for purity validation.
References
- 1. Principles and Practice of Peptide Analysis with Capillary Zone Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 2. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Peptides by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 4. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Linkers for Monomethyl Auristatin E (MMAE) Conjugation
The development of Antibody-Drug Conjugates (ADCs) has revolutionized targeted cancer therapy by enabling the specific delivery of potent cytotoxic agents to tumor cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. For years, the cathepsin B-cleavable valine-alanine (Val-Ala or VA) dipeptide linker, often used with a p-aminobenzyl carbamate (PABC) spacer (commercially available as Fmoc-Val-Ala-PABC), has been the gold standard for conjugating monomethyl auristatin E (MMAE). Its clinical success in ADCs like brentuximab vedotin has solidified its position. However, the quest for improved therapeutic windows has driven the exploration of alternative linker technologies designed to offer different cleavage mechanisms, stability profiles, and suitability for various tumor types.
This guide provides a comparative analysis of prominent alternative linkers to the conventional Val-Ala linker for MMAE conjugation. We will delve into their mechanisms of action, present comparative experimental data on their performance, and provide detailed experimental protocols for their evaluation.
The Benchmark: Valine-Alanine (VA) Linker
The Val-Ala linker is a protease-cleavable linker designed to be stable in systemic circulation and efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.
Mechanism of Action:
-
The ADC binds to its target antigen on the cancer cell surface.
-
The ADC-antigen complex is internalized into the cell via endocytosis.
-
The complex is trafficked to the lysosome.
-
Inside the lysosome, cathepsin B recognizes and cleaves the amide bond between the valine and alanine residues.
-
This cleavage event triggers a self-immolative cascade of the PABC spacer, leading to the release of the active MMAE payload into the cytoplasm.
-
MMAE then binds to tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.
A Comparative Stability Analysis of ADC Linkers: A Guide for Researchers
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity, while ensuring efficient payload delivery to the target tumor cells.[2][3] This guide provides an objective comparison of the in vivo and in vitro stability of different ADC linkers, supported by experimental data and detailed methodologies, to aid researchers in the rational design and selection of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable, based on their drug release mechanism.[3][4]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers. Common cleavage mechanisms include sensitivity to enzymes, pH, or redox potential. This targeted release can lead to a potent "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells. However, a potential drawback is their potential instability in circulation, leading to premature drug release.
-
Non-Cleavable Linkers: These linkers are highly stable and rely on the complete lysosomal degradation of the antibody component to release the payload. This results in minimal free drug in circulation, reducing the risk of systemic toxicity. Consequently, non-cleavable linkers may offer a larger therapeutic window compared to their cleavable counterparts.
Comparative Stability Data
The choice of linker chemistry significantly influences the stability of an ADC. The following tables summarize the stability characteristics and quantitative data for commonly used linker types. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: General Stability Characteristics of Common ADC Linkers
| Linker Type | Sub-type | Release Mechanism | Key Stability Features | Potential Liabilities | References |
| Cleavable | Hydrazone | pH-sensitive (acid-cleavable) | Stable at physiological pH (~7.4), hydrolyzes in acidic endosomes/lysosomes (pH 4.5-6.5). | Relative instability can lead to premature payload release in circulation. | |
| Disulfide | Redox-sensitive | Stable in the bloodstream, cleaved by high intracellular glutathione (GSH) concentrations. | Susceptible to exchange with circulating thiols, leading to off-target release. | ||
| Peptide (e.g., Val-Cit) | Protease-cleavable | High plasma stability; specific cleavage by tumor-associated proteases (e.g., Cathepsin B). | Efficacy depends on the level of protease expression in the tumor. The VC-PABC linker can be unstable in mouse plasma due to carboxylesterase 1c (Ces1c). | ||
| β-Glucuronide | Enzyme-cleavable | Highly stable in plasma; specific release by β-glucuronidase in the tumor microenvironment. | Dependent on the presence of β-glucuronidase. | ||
| Non-Cleavable | Thioether (e.g., SMCC) | Antibody degradation | Highly stable in vivo, minimizing off-target toxicity. | Payload release is dependent on the complete degradation of the antibody in lysosomes. |
Table 2: Quantitative In Vitro Plasma Stability Data
| ADC Linker | Antibody-Payload | Species | Assay Time (hours) | % Intact ADC Remaining | Reference |
| Val-Cit-PABC | Trastuzumab-MMAE | Rat | 168 (7 days) | >80% | |
| OHPAS | B7-H3 mAb-MMAF | Mouse | Not Specified | Stable | |
| VC-PABC | B7-H3 mAb-MMAF | Mouse | Not Specified | Unstable | |
| OHPAS | B7-H3 mAb-MMAF | Human | Not Specified | Stable | |
| Tandem-cleavage (glucuronide-dipeptide) | Anti-CD79b-MMAE | Rat | 168 (7 days) | ~80-90% | |
| Monocleavage (vedotin linker) | Anti-CD79b-MMAE | Rat | 168 (7 days) | ~60% |
Experimental Protocols for ADC Stability Assessment
Accurate assessment of ADC stability is crucial for its development. The following are detailed methodologies for key experiments used to assess linker stability.
1. In Vitro Plasma Stability Assay
-
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
-
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis. A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage or payload loss.
-
2. In Vivo Stability Assessment
-
Objective: To determine the pharmacokinetic profiles of the ADC, total antibody, and free payload in an animal model.
-
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).
-
Process the blood samples to isolate plasma.
-
-
Quantification Methods:
-
ELISA-Based Quantification of Intact ADC: Measures the concentration of the antibody-conjugated drug over time in plasma samples.
-
Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.
-
Add plasma samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a detectable signal.
-
Measure the signal intensity, which is proportional to the amount of intact ADC.
-
-
LC-MS/MS-Based Quantification of Free Payload: Quantifies the amount of cytotoxic drug that has been prematurely released into circulation.
-
Precipitate proteins from plasma samples using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
Inject the supernatant into an LC system for separation.
-
Detect and quantify the free payload using tandem mass spectrometry (MS/MS).
-
-
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for comparing ADC linker stability.
Caption: Cleavage mechanisms for different types of ADC linkers.
References
Assessing the Bystander Effect of Fmoc-VAP-MMAE ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells in the vicinity of targeted antigen-positive cells. This guide provides a comprehensive comparison of the bystander effect of an ADC utilizing the Fmoc-Val-Ala-PAB-MMAE (Fmoc-VAP-MMAE) linker-payload system against other ADC platforms. The assessment is supported by experimental data and detailed protocols to inform ADC development and selection.
The Central Role of the Linker and Payload in the Bystander Effect
The bystander effect of an ADC is primarily dictated by the properties of its linker and cytotoxic payload. For an ADC to exhibit a significant bystander effect, two key conditions must be met:
-
Cleavable Linker: The linker connecting the antibody to the payload must be cleavable within the tumor microenvironment or inside the target cell, releasing the payload in its active form. The Val-Ala (VA) dipeptide in the VAP linker is designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.
-
Membrane-Permeable Payload: The released payload must be able to traverse the cell membrane to diffuse from the target cell into neighboring cells. Monomethyl auristatin E (MMAE) is a potent, hydrophobic, and cell-permeable antimitotic agent, making it an ideal payload for inducing a strong bystander effect.[1]
The Fmoc (fluorenylmethyloxycarbonyl) group is a protecting group used during the synthesis of the linker-payload conjugate and is removed to yield the final VAP-MMAE construct for conjugation to the antibody. Therefore, the focus of this guide is the performance of the VAP-MMAE ADC.
Comparative Performance of ADC Platforms
To objectively assess the bystander effect of a VAP-MMAE ADC, it is essential to compare it with ADCs that have different linker and payload combinations. The following tables summarize the expected and reported performance of various ADC platforms in assays designed to measure the bystander effect.
Table 1: In Vitro Cytotoxicity in Monoculture
This table provides a baseline for the intrinsic potency of the ADCs against antigen-positive and antigen-negative cell lines when cultured separately.
| ADC Construct | Target Cell Line (Antigen-Positive) | IC50 (nM) | Bystander Cell Line (Antigen-Negative) | IC50 (nM) | Reference |
| VAP-MMAE ADC (Expected) | e.g., HER2+ (N87, BT474) | Low | e.g., HER2- (MCF7) | High | [3] |
| vc-MMAE ADC (Trastuzumab) | N87 (HER2+) | ~1 | MCF7 (HER2-) | >1000 | [3] |
| MMAF-based ADC | Karpas 299 (CD30+) | Potent | CD30- cells | Less Potent than MMAE | [2] |
| Non-cleavable Linker ADC | BT-474 (HER2+) | Potent | MCF-7 (HER2-) | High |
Table 2: In Vitro Bystander Effect Assessment (Co-culture Assay)
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of the ADC. A significant decrease in the viability of the antigen-negative cells in the co-culture compared to monoculture indicates a bystander effect.
| ADC Construct | Co-culture System (Ag+/Ag-) | Bystander Killing of Ag- Cells | Reference |
| VAP-MMAE ADC (Expected) | e.g., N87 / GFP-MCF7 | Significant | |
| vc-MMAE ADC (Trastuzumab) | N87 / GFP-MCF7 | Significant | |
| MMAF-based ADC | CD30+ / CD30- | Minimal to None | |
| Non-cleavable Linker ADC | BT-474 / MCF-7 | Minimal |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of ADCs. Below are protocols for the two key in vitro experiments.
Co-culture Bystander Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Objective: To quantify the bystander killing of an antigen-negative cell line when co-cultured with an antigen-positive cell line treated with an ADC.
Materials:
-
Antigen-positive (Ag+) target cell line (e.g., HER2-positive N87 cells).
-
Antigen-negative (Ag-) bystander cell line, stably expressing a fluorescent protein (e.g., GFP-MCF7 cells).
-
VAP-MMAE ADC.
-
Comparator ADCs (e.g., MMAF-based ADC, non-cleavable linker ADC).
-
Isotype control ADC.
-
Cell culture medium and supplements.
-
96-well plates.
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells at a predetermined ratio (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monoculture controls of Ag+ cells only and Ag- cells only.
-
-
ADC Treatment:
-
Prepare serial dilutions of the VAP-MMAE ADC and comparator ADCs.
-
Add the diluted ADCs to the appropriate wells. Include an untreated control.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cell death (typically 72-120 hours).
-
-
Quantification:
-
Using a fluorescence microscope or high-content imager, specifically quantify the viability of the fluorescently labeled Ag- cell population in the co-culture wells.
-
Compare the viability of Ag- cells in the co-culture to the Ag- monoculture control treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
Objective: To assess whether the cytotoxic payload released from ADC-treated antigen-positive cells can induce cell death in a separate culture of antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) target cell line.
-
Antigen-negative (Ag-) bystander cell line.
-
VAP-MMAE ADC and comparator ADCs.
-
6-well and 96-well plates.
-
Centrifuge and sterile filters (0.22 µm).
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo).
Procedure:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a high concentration of the ADCs (e.g., 10x IC50 on the Ag+ cells) for 48-72 hours.
-
Collect the supernatant (conditioned medium) and filter it through a 0.22 µm sterile filter.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the collected conditioned medium.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Quantification:
-
Assess the viability of the Ag- cells using a standard cell viability assay. A significant decrease in viability in cells treated with conditioned medium from ADC-treated Ag+ cells compared to controls indicates a bystander effect mediated by a secreted payload.
-
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of VAP-MMAE ADC leading to bystander killing.
Caption: Workflow for the in vitro co-culture bystander effect assay.
Caption: Workflow for the conditioned medium transfer bystander assay.
Conclusion
The VAP-MMAE linker-payload system is designed to elicit a potent bystander effect, a crucial feature for the treatment of heterogeneous tumors. The cleavable Val-Ala linker, in conjunction with the membrane-permeable MMAE payload, allows for the effective killing of both antigen-positive and surrounding antigen-negative cancer cells. The provided experimental protocols offer a robust framework for quantifying and comparing the bystander effect of a VAP-MMAE ADC against other ADC platforms, thereby guiding the development of more effective cancer therapeutics. While direct quantitative data for VAP-MMAE ADCs is emerging, the extensive data available for structurally similar vc-MMAE ADCs provides a strong basis for expecting a significant and therapeutically beneficial bystander effect.
References
A Researcher's Guide to Validating the Cytotoxic Potency of Synthesized Antibody-Drug Conjugates
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has revolutionized oncology. These complex biologics, which combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic payload, require rigorous validation of their cytotoxic potency before they can advance to preclinical and clinical stages. This guide provides a comparative overview of key assays and methodologies for assessing the efficacy of synthesized ADCs, complete with experimental protocols and data presentation formats tailored for researchers, scientists, and drug development professionals.
Part 1: In Vitro Cytotoxicity Assays - The First Step in ADC Validation
In vitro cytotoxicity assays are fundamental for the initial screening and characterization of newly synthesized ADCs.[1] They provide essential data on an ADC's potency, specificity, and mechanism of action, allowing for the selection of the most promising candidates for further, more resource-intensive in vivo studies.[1][2] A variety of assays are available to measure cell viability and cell death, each with its own principles, advantages, and limitations.
Comparative Overview of Common In Vitro Assays
The selection of an appropriate assay depends on the specific research question, the ADC's mechanism of action, and the cell types involved. Below is a comparison of widely used methods for evaluating ADC cytotoxicity.
| Assay Type | Principle | Key Measurement | Advantages | Disadvantages |
| Tetrazolium Reduction Assays (MTT, XTT) | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[3] | Colorimetric signal proportional to the number of metabolically active cells.[3] | High-throughput, cost-effective, well-established. | Can be affected by changes in cellular metabolism; MTT requires a solubilization step for its water-insoluble product. |
| Resazurin Reduction Assays (alamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | Fluorescence signal proportional to cell viability. | High sensitivity, non-toxic to cells, allows for kinetic monitoring. | Signal can be influenced by the culture medium's chemical environment. |
| ATP Detection Assays (CellTiter-Glo) | Measures ATP levels, a marker of metabolically active cells, using a luciferase-based reaction. | Luminescence signal directly proportional to the amount of ATP present. | High sensitivity, rapid, suitable for high-throughput screening. | Signal is dependent on cell type and metabolic state; requires a luminometer. |
| Apoptosis Assays (Annexin V/PI Staining) | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells; Propidium Iodide (PI) stains necrotic cells with compromised membranes. | Flow cytometry or fluorescence microscopy to differentiate between viable, apoptotic, and necrotic cells. | Provides mechanistic insight into the mode of cell death. | More complex and lower throughput than viability assays. |
| Cell Cycle Analysis | Staining of cellular DNA with a fluorescent dye (e.g., Propidium Iodide) followed by flow cytometry. | Quantifies the proportion of cells in different phases of the cell cycle (G1, S, G2/M). | Useful for payloads that induce cell cycle arrest (e.g., tubulin inhibitors). | Indirect measure of cytotoxicity; requires expertise in flow cytometry. |
Part 2: Experimental Design and Data Presentation
A well-designed experiment is crucial for obtaining reliable and reproducible data. Key considerations include the selection of appropriate target-positive and target-negative cell lines, determination of a suitable ADC concentration range, and optimization of the incubation time based on the payload's mechanism of action. For instance, ADCs with tubulin inhibitor payloads like MMAE may require longer incubation periods (72-96 hours) to observe their full cytotoxic effect due to their mechanism of inducing cell-cycle arrest.
Presenting Comparative Cytotoxicity Data
Quantitative data should be summarized to facilitate clear comparisons between different ADCs. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of an ADC required to inhibit the growth of 50% of the target cells.
Table 1: Comparative Cytotoxicity of Synthesized Anti-HER2 ADCs
| ADC Candidate | Payload | DAR | BT-474 (HER2-positive) IC50 (nM) | MDA-MB-468 (HER2-negative) IC50 (nM) |
| ADC-1 | MMAE | 3.8 | 0.95 | > 1000 |
| ADC-2 | PBD | 2.1 | 0.08 | > 1000 |
| ADC-3 (Control) | MMAE | 7.5 | 0.52 | 850 |
| Trastuzumab | - | - | > 1000 | > 1000 |
| Free MMAE | MMAE | - | 0.35 | 0.40 |
This table presents hypothetical data for illustrative purposes.
Part 3: Key Experimental Protocols and Workflows
Detailed and standardized protocols are the bedrock of reproducible science. Here, we provide a representative protocol for the widely used MTT assay and visualize the general workflow for assessing ADC cytotoxicity.
Detailed Protocol: MTT Assay for ADC Cytotoxicity
The tetrazolium colorimetric assay (MTT) is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well flat-bottom tissue culture plates
-
Target-positive and target-negative cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized ADC and control articles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1,000-10,000 cells/well) in 50 µL of complete medium. Include wells for "medium only" blanks.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles at 2x the final desired concentration. Add 50 µL of the diluted compounds to the appropriate wells. Add 50 µL of fresh medium to control and blank wells.
-
Incubation: Incubate the plate for a duration appropriate for the ADC's payload (typically 48-144 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Visualizing Experimental and Biological Processes
Diagrams are invaluable tools for illustrating complex workflows and biological mechanisms. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.
The Bystander Effect: An Added Advantage
Some ADCs can kill not only the antigen-expressing (Ag+) target cells but also neighboring antigen-negative (Ag-) cells. This "bystander effect" occurs when the cytotoxic payload is released from the target cell and diffuses into adjacent cells. This is a crucial property for treating heterogeneous tumors where not all cells express the target antigen. It can be evaluated using co-culture assays where Ag+ cells are grown together with fluorescently labeled Ag- cells.
Part 4: Advancing to In Vivo Models
While in vitro assays are indispensable for initial screening, they do not fully replicate the complex environment of a living organism. Therefore, promising ADC candidates must be validated in in vivo models to assess their true therapeutic efficacy and safety profile.
-
Xenograft Models: The most common approach involves implanting human tumor cells (either cell lines or patient-derived tissue) into immunocompromised mice (CDX or PDX models). These models are used to evaluate an ADC's ability to inhibit tumor growth (TGI) and improve survival.
-
Pharmacokinetics (PK) and Biodistribution: In vivo studies are also essential for understanding how the ADC is distributed, metabolized, and cleared from the body, which directly impacts its efficacy and potential toxicity.
Establishing a correlation between in vitro potency (like IC50) and in vivo efficacy is a key goal in ADC development, as it can help predict clinical outcomes and guide dose selection.
By employing a systematic approach that begins with a panel of robust in vitro assays and progresses to carefully designed in vivo studies, researchers can effectively validate the cytotoxic potency of synthesized ADCs, paving the way for the development of next-generation cancer therapies.
References
A Comparative Guide to the Cross-Reactivity of Val-Ala-PAB-MMAE vs. Val-Cit-PAB-MMAE Conjugates
In the landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to the release of the potent payload, causing off-target toxicity to healthy tissues. This guide provides a detailed comparison of two widely used dipeptide linkers, valine-alanine (Val-Ala) and valine-citrulline (Val-Cit), when conjugated to the microtubule-disrupting agent, monomethyl auristatin E (MMAE). The focus is on the implications for cross-reactivity and off-target effects, supported by experimental data and detailed protocols.
The Val-Ala-PAB (VAP) linker, found in Fmoc-VAP-MMAE, is increasingly considered a favorable alternative to the more traditional Val-Cit-PAB (VC) linker. This is primarily due to its enhanced stability and advantageous physicochemical properties, which can lead to a wider therapeutic window.
Mechanism of Action and Rationale for Off-Target Toxicity
Both Val-Ala and Val-Cit linkers are designed to be cleaved by the protease cathepsin B, which is highly expressed in the lysosomes of cancer cells. Upon binding to the target antigen on a cancer cell, the ADC is internalized, and the linker is cleaved in the lysosome, releasing MMAE to induce cell death.
However, off-target toxicity can occur through several mechanisms:
-
Premature Cleavage in Plasma: Instability of the linker in the bloodstream can lead to the systemic release of free MMAE, which can then diffuse into healthy cells.
-
Enzymatic Cleavage by Non-Target Proteases: Certain linkers are susceptible to cleavage by enzymes present in the circulation, such as neutrophil elastase, which is implicated in toxicities like neutropenia.
-
Hydrophobicity and Aggregation: Hydrophobic linkers and payloads can cause the ADC to aggregate, leading to faster clearance and non-specific uptake by healthy tissues.
Comparative Data: Val-Ala-PAB vs. Val-Cit-PAB Linkers
The choice between Val-Ala and Val-Cit linkers involves a trade-off between stability, cleavage efficiency, and the overall physicochemical properties of the ADC. The Val-Ala linker generally exhibits superior stability and hydrophilicity, which are advantageous for developing safer and more robust ADCs.
Table 1: Physicochemical and Stability Comparison
| Property | Val-Ala-PAB Linker | Val-Cit-PAB Linker | Significance in Cross-Reactivity | References |
| Hydrophobicity | Less hydrophobic | More hydrophobic | Lower hydrophobicity reduces the propensity for aggregation, minimizing non-specific uptake and off-target toxicity.[1][2][] | [1][2] |
| Aggregation at High DAR | Less prone to aggregation | Prone to aggregation | Allows for the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising stability, potentially increasing potency. | |
| Stability in Human Plasma | High | High | Both linkers are generally stable in human plasma, which is crucial for clinical translation. | |
| Stability in Mouse Plasma | More stable (t½ ≈ 23 hrs) | Less stable (t½ ≈ 11.2 hrs) | The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1C, complicating preclinical evaluation. The higher stability of Val-Ala provides more reliable preclinical data. | |
| Susceptibility to Neutrophil Elastase | Implied to be more stable | Susceptible to cleavage | Cleavage by neutrophil elastase is a known mechanism for off-target toxicity, particularly neutropenia. The greater stability of Val-Ala suggests a lower risk. |
Table 2: Comparative In Vitro Cytotoxicity of MMAE ADCs
The following data represents a specific published comparison. It is important to note that IC50 values can vary significantly based on the antibody, cell line, and experimental conditions.
| Linker Type | Antibody | Target Cell Line | IC50 (pM) | Interpretation | Reference |
| Val-Cit-PAB | Trastuzumab | HER2+ | 14.3 | In this specific study, the Val-Cit linker ADC showed higher potency. This may be attributed to its faster cleavage rate by cathepsin B. | |
| Val-Ala-PAB | Trastuzumab | HER2+ | 92 | While less potent in this instance, the Val-Ala linker's stability may offer a better overall therapeutic index in vivo. |
Experimental Protocols
Accurate assessment of an ADC's cross-reactivity and off-target toxicity profile requires robust and well-defined experimental protocols.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species.
Materials:
-
ADC of interest (e.g., Trastuzumab-Val-Ala-PAB-MMAE)
-
Lyophilized plasma (human, cynomolgus monkey, rat, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A magnetic beads)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
Incubator at 37°C
Procedure:
-
Reconstitute Plasma: Reconstitute lyophilized plasma with sterile water according to the manufacturer's instructions.
-
Sample Preparation: Dilute the ADC to a final concentration of 50-100 µg/mL in plasma from each species and in PBS (as a control).
-
Incubation: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours). Immediately freeze collected samples at -80°C to halt any further degradation.
-
Immunoaffinity Capture: Thaw the plasma samples. Add Protein A magnetic beads to capture the ADC. Incubate for 1-2 hours at 4°C with gentle mixing.
-
Washing: Wash the beads with PBS to remove unbound plasma proteins.
-
Elution and Reduction (for DAR analysis): Elute the ADC from the beads using a low-pH buffer. Neutralize the sample and then reduce the interchain disulfide bonds with a reducing agent like DTT.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload deconjugation. Alternatively, quantify the amount of free payload in the plasma supernatant using a calibrated standard curve.
-
Data Analysis: Plot the percentage of released payload or the average DAR over time to determine the stability profile of the ADC in different plasma matrices.
Protocol 2: Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)
Objective: To identify on-target and off-target binding of an ADC in a panel of normal human tissues.
Materials:
-
Frozen normal human tissue sections on slides (FDA-recommended panel of 32-38 tissues)
-
ADC of interest
-
Isotype control antibody
-
Fixative (e.g., cold acetone)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody diluent
-
HRP-conjugated secondary antibody against the ADC's primary antibody
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Tissue Section Preparation: Equilibrate frozen tissue slides to room temperature.
-
Fixation: Fix the tissues in cold acetone for 10 minutes. Air dry.
-
Rehydration: Rehydrate the sections by washing with PBS.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Then, block non-specific binding sites by incubating with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Apply the ADC (at a pre-optimized concentration, typically 2.5-25 µg/mL) and an isotype control to respective slides. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides thoroughly with PBS.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the slides again with PBS.
-
Signal Detection: Apply the DAB substrate solution and incubate until the desired brown color develops. Stop the reaction by rinsing with water.
-
Counterstaining: Lightly counterstain the tissue with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a series of ethanol grades and xylene, then coverslip with a permanent mounting medium.
-
Pathological Evaluation: A qualified pathologist should examine the slides to assess the location, intensity, and frequency of staining for both the ADC and the isotype control, identifying any specific on-target or off-target binding.
Visualizations
ADC Mechanism of Action and Off-Target Pathway
Caption: General mechanism of ADC action and pathway to off-target toxicity.
Experimental Workflow for Linker Stability Assessment
Caption: Workflow for evaluating ADC linker stability in plasma.
MMAE Signaling Pathway to Apoptosis
Caption: Simplified signaling pathway of MMAE leading to apoptosis.
Conclusion
The selection of the linker is a pivotal decision in the design of an ADC. While both Val-Ala-PAB and Val-Cit-PAB linkers function via cathepsin B cleavage, the Val-Ala variant presents a more favorable preclinical profile. Its enhanced stability in mouse plasma allows for more reliable efficacy and toxicology studies, and its lower hydrophobicity can mitigate issues with aggregation, potentially allowing for higher, more effective drug loading.
The increased stability of the Val-Ala linker, particularly its likely reduced susceptibility to cleavage by neutrophil elastase, suggests a lower intrinsic risk of off-target toxicities like neutropenia compared to the Val-Cit linker. For researchers and drug developers, this translates to a potentially wider therapeutic window and a more predictable safety profile. While direct comparative cross-reactivity studies are essential for any new ADC, the fundamental properties of the Val-Ala-PAB-MMAE conjugate make it a compelling choice for the development of next-generation, highly targeted cancer therapies.
References
Safety Operating Guide
Proper Disposal of Fmoc-VAP-MMAE: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Fmoc-VAP-MMAE, a potent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). Due to the highly cytotoxic nature of its monomethyl auristatin E (MMAE) component, all waste containing this compound must be handled as hazardous cytotoxic waste. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
This compound is a conjugate comprised of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a valine-alanine-proline (VAP) linker, and the potent tubulin inhibitor, MMAE.[1][2][3] MMAE is a highly cytotoxic agent, and exposure can be harmful.[2][4] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, double gloves, and safety goggles, must be worn at all times.
Waste Segregation and Collection
Proper segregation of waste is the foundational step in the safe disposal of this compound. All materials that have come into contact with the compound must be collected separately from regular laboratory trash and treated as hazardous cytotoxic waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), disposable labware (pipette tips, vials), and absorbent materials must be placed in a designated, leak-proof, puncture-resistant cytotoxic waste container. This container should be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste".
-
Liquid Waste: All liquid waste containing this compound, including unused solutions, reaction mixtures, and solvent rinses, must be collected in a designated, properly labeled, and sealed hazardous waste container. The container must be chemically compatible with the waste and clearly marked.
-
Sharps Waste: Contaminated needles, syringes, and other sharp objects must be disposed of in a labeled, puncture-proof sharps container specifically designated for cytotoxic waste.
Chemical Inactivation and Disposal Protocol
Chemical inactivation is a critical step to render the cytotoxic MMAE component non-hazardous prior to final disposal. The following protocol is based on procedures for similar MMAE-containing compounds and the known chemical properties of the Fmoc group and peptide linker.
Experimental Protocol: Two-Step Chemical Inactivation
This procedure first involves the cleavage of the Fmoc group and the peptide linker via base hydrolysis, followed by the oxidative degradation of the liberated MMAE payload.
Step 1: Base Hydrolysis of the Linker and Fmoc Group
-
Preparation of Waste Solution: Collect all liquid waste containing this compound in a designated, chemically compatible container. If the waste is in solid form, dissolve it in a suitable solvent (e.g., DMSO) and then dilute with an appropriate aqueous buffer to ensure it is fully dissolved.
-
Base Addition: To the waste solution, add a sufficient volume of a concentrated sodium hydroxide (NaOH) solution to achieve a final concentration of at least 1 M NaOH.
-
Reaction: Gently mix the solution and allow the reaction to proceed for a minimum of 24 hours at room temperature. This will facilitate the cleavage of the peptide bonds in the VAP linker and the removal of the Fmoc group. The Fmoc group is readily cleaved by bases like piperidine, and a strong base like NaOH will also be effective.
Step 2: Oxidative Degradation of MMAE
-
Oxidizing Agent Addition: After the 24-hour hydrolysis, slowly and carefully add a volume of 5.25% sodium hypochlorite (household bleach) solution equal to the volume of the waste solution. This should be done in a fume hood with appropriate shielding as the reaction may be exothermic.
-
Reaction: Gently mix the solution and allow it to react for a minimum of one hour at room temperature to ensure the complete degradation of the cytotoxic MMAE.
Step 3: Neutralization and Final Disposal
-
pH Neutralization: Before final disposal, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.
-
Final Disposal: The neutralized and inactivated waste solution must be disposed of through your institution's official hazardous waste management program. All solid and sharp cytotoxic waste should also be collected by a licensed hazardous waste disposal service for high-temperature incineration, which is the generally accepted method for the final destruction of cytotoxic compounds.
| Parameter | Value | Reference |
| Chemical Inactivation | ||
| Base Hydrolysis Reagent | Sodium Hydroxide (NaOH) | |
| NaOH Final Concentration | ≥ 1 M | |
| Hydrolysis Reaction Time | ≥ 24 hours | |
| Oxidative Degradation Reagent | 5.25% Sodium Hypochlorite | |
| Volume of Oxidizing Agent | Equal to the volume of the waste solution | |
| Oxidation Reaction Time | ≥ 1 hour | |
| Final pH for Neutralization | 6.0 - 8.0 | |
| Final Disposal Method | ||
| Liquid Waste | Collection by licensed hazardous waste disposal service | |
| Solid and Sharps Waste | High-Temperature Incineration |
Table 1: Quantitative Data for this compound Disposal
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Disclaimer: This document provides guidance based on available chemical safety information. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
